Technical Documentation Center

4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

Whitepaper: Structural Profiling, Regioselective Synthesis, and Pharmacological Utility of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile Executive Summary The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Profiling, Regioselective Synthesis, and Pharmacological Utility of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Executive Summary

The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a highly functionalized, acyclic purine derivative. Featuring a 2-chloroadenine core alkylated at the N9 position with a p-cyanobenzyl moiety, this molecule serves as a privileged scaffold in modern drug discovery. Compounds of this class are frequently investigated as potent, ATP-competitive kinase inhibitors (particularly for Cyclin-Dependent Kinases like CDK5) and as modulators of purinergic signaling pathways, including Toll-like receptor 7 (TLR7) agonists and Adenosine A2A receptor antagonists.

This technical guide deconstructs the physicochemical properties of the compound, details the causality behind its regioselective synthesis, and provides self-validating analytical protocols to ensure structural integrity during development.

Structural & Physicochemical Profiling

The rational design of this molecule leverages the hydrogen-bonding capacity of the C6-amino group and the p-cyano group, combined with the lipophilicity and steric bulk of the C2-chlorine and benzyl linker. To facilitate structure-activity relationship (SAR) modeling and pharmacokinetic predictions, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Quantitative Physicochemical Properties

PropertyValuePharmacological Significance
Molecular Formula C₁₃H₉ClN₆Defines the exact atomic composition.
Molecular Weight 284.71 g/mol Optimal for oral bioavailability (Lipinski’s Rule of 5 compliant).
Exact Mass 284.0577 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 95.1 ŲBalances aqueous solubility with membrane permeability.
Hydrogen Bond Donors 1 (-NH₂)Interacts with the hinge region of kinase ATP-binding pockets.
Hydrogen Bond Acceptors 5Facilitates target engagement via the purine nitrogens and nitrile group.
Rotatable Bonds 2Ensures conformational flexibility for induced-fit target binding.
Predicted LogP ~2.6Indicates favorable lipophilicity for cellular penetration.

Rational Synthesis & Mechanistic Causality

The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile requires strict control over regioselectivity and chemoselectivity. The workflow relies on a two-step sequence: N9-alkylation followed by C6-amination.

PurineSynthesis A 2,6-Dichloropurine B Alkylation (4-Cyanobenzyl bromide, K2CO3, DMF) A->B C N9-Alkylated Intermediate (Major, Thermodynamic) B->C Regioselective N9 Preference D N7-Alkylated Byproduct (Minor, Kinetic) B->D Steric/Kinetic Pathway E Amination (NH3/MeOH, 80°C) C->E F Target Compound (C6-Aminated) E->F Chemoselective SNAr at C6

Fig 1: Regioselective synthesis workflow and SNAr mechanism for the target purine derivative.

Protocol 1: Regioselective N9-Alkylation

Objective: Couple 2,6-dichloropurine with 4-(bromomethyl)benzonitrile while minimizing N7-alkylation.

  • Preparation: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation. This leaves the purine anion "naked" and highly reactive, which is essential for overcoming the activation energy barrier presented by the bulky benzyl bromide electrophile.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at 25°C.

    • Causality: A mild, insoluble base like K₂CO₃ is chosen over strong bases (e.g., NaH) to maintain thermodynamic control. This favors the formation of the more stable N9-anion over the sterically hindered N7-anion, driving regioselectivity 1[1].

  • Alkylation: Dropwise add 4-(bromomethyl)benzonitrile (1.1 eq) dissolved in DMF. Stir for 12 hours at room temperature.

  • Isolation: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the N9-isomer.

Protocol 2: Chemoselective C6-Amination

Objective: Convert the 2,6-dichloro intermediate to the 6-amino-2-chloro target via Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: Suspend the purified N9-alkylated intermediate in a pressure tube containing a saturated solution of ammonia in methanol (NH₃/MeOH, 7N).

  • Reaction: Seal the tube and heat to 80°C for 18 hours.

    • Causality: The purine C6 position is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N7 atoms. The elevated temperature provides the kinetic energy required for the SNAr of the C6-chloride by ammonia. Because the C2 position is less electrophilic, the reaction is entirely chemoselective, leaving the C2-chloride intact 2[2]. This eliminates the need for complex protecting group strategies 3[3].

  • Isolation: Cool the reaction to 0°C. The target compound will precipitate out of the solution. Filter and wash with cold methanol to yield the pure product.

Analytical Self-Validation: The HMBC/NOESY Protocol

In purine chemistry, assuming regiochemistry based solely on reaction yield is a critical point of failure. To establish a self-validating system , the structural integrity of the synthesized compound must be proven using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Validation Protocol:

  • Data Acquisition: Dissolve the final product in DMSO-d₆. Acquire standard ¹H, ¹³C, and 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Chemoselectivity Check (¹H NMR): The appearance of a broad, two-proton singlet at ~7.8 ppm confirms the successful installation of the exocyclic -NH₂ group at C6.

  • Regioselectivity Proof (HMBC): Analyze the cross-peaks of the benzylic -CH₂- protons (typically appearing as a singlet around 5.4 ppm).

    • The Validation Logic: If the compound is the correct N9-isomer , the benzylic protons will show a strong 3-bond coupling (³J) to the purine C4 carbon (~150 ppm) and C8 carbon (~143 ppm). If the compound were the incorrect N7-isomer, the ³J coupling would occur with C5 (~115 ppm) instead of C4. Observing the -CH₂- to C4 cross-peak provides absolute, self-validating proof of the molecular structure without relying on external assumptions.

Pharmacological Relevance

The precise arrangement of the 2-chloro, 6-amino, and N9-cyanobenzyl groups makes this compound a highly specific pharmacophore.

  • Kinase Inhibition: The adenine core mimics ATP, allowing it to bind to the hinge region of kinases. The p-cyanobenzyl group at N9 is specifically oriented to interact with lysine residues deep within the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK5), a mechanism that has been exploited to design highly selective antileukemic agents 4[4].

  • Immunomodulation: Similar 2-chloroadenine derivatives are recognized by Toll-like receptor 7 (TLR7), triggering localized immune responses. The C2-chlorine atom specifically enhances the metabolic stability of the purine ring against degradation by adenosine deaminases, prolonging the compound's half-life in vivo3[3].

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Organic Letters, ACS Publications URL:[Link]

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: ACS Publications URL:[Link]

  • Syntheses of Clofarabine and Related C2′-β-fluorinated Nucleoside Analogues Source: Open Access Pub URL:[Link]

  • Facile syntheses of functionalized toll-like receptor 7 agonists Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Mechanism of Action of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile: A Technical Guide to its Competitive Inhibition of CD73

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The ecto-5'-nucleotidase CD73 is a critical immune checkpoint that mediates immunosuppression within the tumor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ecto-5'-nucleotidase CD73 is a critical immune checkpoint that mediates immunosuppression within the tumor microenvironment (TME) by generating adenosine. As a therapeutic target, inhibiting CD73 is a promising strategy in cancer immunotherapy. This guide provides an in-depth technical analysis of the mechanism of action for 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile, a potent small-molecule inhibitor of CD73. Based on its structural features as a purine analog, this molecule is designed to act as a competitive inhibitor, directly targeting the enzyme's active site. We will explore the foundational biology of the adenosine pathway, detail the experimental methodologies required to validate this mechanism, and present the data that collectively builds a comprehensive profile of this inhibitor. This document serves as a technical resource for researchers engaged in the discovery and development of novel CD73-targeted cancer therapies.

Part 1: The Adenosine Axis - A Key Immunosuppressive Pathway in Oncology

CD73: The Gatekeeper of Adenosinergic Immunosuppression

In the complex ecosystem of the tumor microenvironment, cancer cells have evolved mechanisms to evade immune destruction. One of the most significant is the hijacking of the purinergic signaling pathway.[1][2] Central to this pathway is the cell-surface enzyme ecto-5'-nucleotidase (CD73), a glycosylphosphatidylinositol (GPI)-anchored homodimer.[3][4] Under hypoxic and inflammatory conditions typical of solid tumors, extracellular adenosine triphosphate (ATP) is released, acting as a "danger signal" to activate immune responses.[5] However, this effect is short-lived. A cascade of ectoenzymes, primarily CD39, rapidly hydrolyzes ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[6][7]

CD73 then catalyzes the final, rate-limiting step: the dephosphorylation of AMP into adenosine.[8][9] The accumulation of extracellular adenosine is a profoundly immunosuppressive event.[10] Many tumor types overexpress CD73, which correlates with poor prognosis and resistance to conventional therapies.[9][11][12] This makes CD73 a high-value target for immunotherapeutic intervention.[13][14]

Downstream Effects: Adenosine Receptors and Immune Cell Paralysis

Adenosine exerts its immunosuppressive functions by binding to G protein-coupled receptors on the surface of various immune cells, primarily the high-affinity A2A receptor (A2AR) and the lower-affinity A2B receptor (A2BR).[1][2][10]

  • On T-Cells: A2AR activation on CD8+ cytotoxic T-cells and Natural Killer (NK) cells inhibits their activation, proliferation, and effector functions, such as the production of IFN-γ and granzyme B.[1][10][15]

  • On Other Immune Cells: Adenosine signaling promotes the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further amplifying the immunosuppressive environment.[6][15]

By blocking the production of adenosine at its source, CD73 inhibitors aim to dismantle this immunosuppressive shield, restore anti-tumor immunity, and potentially enhance the efficacy of other immunotherapies like PD-1/PD-L1 checkpoint blockade.[11][15]

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) ATP ATP (Danger Signal) AMP AMP ATP->AMP  Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO  Hydrolysis CD39 A2AR A2A Receptor ADO->A2AR Binds CD39 CD39 CD73 CD73 Suppression Inhibition of: - Activation - Proliferation - Cytotoxicity A2AR->Suppression Inhibitor 4-((6-Amino-2-chloro-9h-purin-9-yl) methyl)benzonitrile Inhibitor->CD73 Inhibits

Caption: The Adenosine Immunosuppressive Pathway.

Part 2: Molecular Profile and Proposed Mechanism of Action

A Rational Design for Competitive Inhibition

4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile is a non-nucleotide small molecule designed based on established structure-activity relationships (SAR) for potent CD73 inhibitors. Its core, a 2-chloro-6-aminopurine, mimics the adenine base of the natural substrate, AMP.

  • 2-Chloro Substituent: This modification is known to significantly enhance binding affinity.[16]

  • 6-Amino Group: This group is crucial for forming key interactions within the enzyme's active site.

  • N9-benzylbenzonitrile Moiety: This group replaces the ribose and phosphate components of AMP, providing a stable, non-hydrolyzable scaffold designed to occupy the same binding pocket.

Given this structural mimicry, the compound is hypothesized to act as a competitive inhibitor . It is designed to directly compete with AMP for binding to the CD73 active site. This mode of action is advantageous as its efficacy is directly related to its binding affinity and concentration relative to the substrate.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme Active Site Substrate_C Substrate (AMP) Substrate_C->Enzyme_C:f1 Binds Inhibitor_C Competitive Inhibitor Inhibitor_C->Enzyme_C:f1 Competes for same site Enzyme_NC Enzyme Active Site Allosteric Site Substrate_NC Substrate (AMP) Substrate_NC->Enzyme_NC:f1 Binds Inhibitor_NC Non-Competitive Inhibitor Inhibitor_NC->Enzyme_NC:f2 Binds to different site

Caption: Competitive vs. Non-Competitive Inhibition.

Part 3: Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to rigorously validate the mechanism of action. This involves biochemical assays to define the inhibition kinetics, cell-based assays to confirm target engagement and functional outcome, and biophysical methods for direct binding confirmation.

Biochemical Characterization: Enzyme Kinetics

The cornerstone of determining the inhibition mode is to perform enzyme kinetic studies. By measuring the rate of AMP hydrolysis at various substrate concentrations in the presence and absence of the inhibitor, we can determine its effect on the key Michaelis-Menten parameters: Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

  • Causality: A competitive inhibitor will increase the apparent Km, as higher concentrations of substrate are needed to outcompete the inhibitor and reach half-maximal velocity. The Vmax should remain unchanged, as at saturating substrate concentrations, the effect of the inhibitor is overcome.[3] In contrast, a non-competitive inhibitor would decrease Vmax without affecting Km.[3][17]

Table 1: Representative Michaelis-Menten Kinetic Data

Condition Inhibitor Conc. Vmax (µM PO₄/min) Km (µM) Inhibition Mode
Control 0 nM 4.5 ± 0.2 25 ± 2.1 -
Test Compound 10 nM 4.4 ± 0.3 78 ± 5.5 Competitive

| Test Compound | 30 nM | 4.5 ± 0.2 | 215 ± 15.2 | Competitive |

Protocol 1: CD73 Biochemical Assay using Malachite Green Detection

  • Principle: This assay quantifies the inorganic phosphate (PO₄) released from the hydrolysis of AMP by CD73. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[18] This provides a direct measure of enzyme activity.

  • Reagents & Equipment:

    • Recombinant human CD73 protein

    • Adenosine 5'-monophosphate (AMP) substrate

    • 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% BSA)

    • Malachite Green Reagent

    • 96-well microplate

    • Microplate reader (absorbance at ~620 nm)

  • Procedure:

    • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in assay buffer.

    • Reaction Setup: In a 96-well plate, add 20 µL of assay buffer (or inhibitor dilution) and 20 µL of recombinant CD73 (e.g., at 0.5 nM final concentration).[18]

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 10 µL of AMP substrate at various concentrations (e.g., from 0 to 500 µM) to each well to start the reaction.

    • Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop Reaction & Develop Color: Add 50 µL of Malachite Green reagent to each well to stop the reaction and begin color development.

    • Read Plate: After a 15-minute incubation at room temperature, measure the absorbance at 620 nm.

    • Data Analysis: Convert absorbance values to phosphate concentration using a standard curve. Plot reaction velocity against AMP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.

Cellular Activity and Target Engagement

While biochemical assays are crucial, it is essential to confirm that the inhibitor is active in a more complex biological system. Cell-based assays using cancer cell lines that endogenously express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells) validate that the compound can access the membrane-bound enzyme and inhibit its function.[19]

Table 2: Cellular CD73 Inhibition Data

Compound Cell Line Assay Method IC₅₀ (nM)
4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile MDA-MB-231 LC-MS/MS 1.5 ± 0.3

| AB680 (Reference) | MDA-MB-231 | LC-MS/MS | 0.8 ± 0.2 |

Protocol 2: Quantifying Cellular CD73 Inhibition via LC-MS/MS

  • Principle: This method provides a highly sensitive and specific quantification of the product (adenosine) and the substrate (AMP) in the cell culture supernatant.[20] It is considered a gold-standard for measuring enzymatic activity in complex biological matrices.

  • Reagents & Equipment:

    • MDA-MB-231 cells

    • Cell culture medium and supplements

    • AMP substrate

    • Inhibitor compound

    • LC-MS/MS system

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the inhibitor. Incubate for 1 hour at 37°C.

    • Substrate Addition: Add AMP to each well to a final concentration of 10 µM.

    • Enzymatic Reaction: Incubate for 1 hour at 37°C.

    • Sample Collection: Collect the supernatant from each well.

    • Sample Preparation: Quench the reaction by adding a protein precipitation solvent (e.g., acetonitrile with an internal standard). Centrifuge to pellet debris.

    • LC-MS/MS Analysis: Analyze the clarified supernatant using an LC-MS/MS method optimized for the detection and quantification of AMP and adenosine.

    • Data Analysis: Calculate the percent inhibition of adenosine production for each inhibitor concentration relative to vehicle-treated controls. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Functional Immunological Assays

The ultimate goal of inhibiting CD73 is to restore anti-tumor immunity. Therefore, a functional assay demonstrating the rescue of immune cells from adenosine-mediated suppression is a critical validation step.

  • Causality: If the inhibitor effectively blocks adenosine production, it should prevent the suppression of T-cell proliferation and cytokine production that occurs when T-cells are co-cultured with AMP and CD73-expressing cells.

Table 3: T-Cell Proliferation Rescue Data

Condition Inhibitor (100 nM) % CD8+ T-Cell Proliferation IFN-γ (pg/mL)
T-Cells Alone + Stim - 85 ± 5 2500 ± 200
T-Cells + AMP - 20 ± 3 450 ± 50

| T-Cells + AMP | + Inhibitor | 75 ± 6 | 2100 ± 180 |

Protocol 3: T-Cell Proliferation Rescue Assay

  • Principle: This assay measures the ability of the inhibitor to restore the proliferation of activated T-cells in the presence of suppressive levels of AMP. Proliferation is typically measured by dye dilution (e.g., CFSE).

  • Reagents & Equipment:

    • Isolated human CD8+ T-cells

    • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

    • Proliferation tracking dye (e.g., CFSE)

    • AMP and inhibitor compound

    • Flow cytometer

  • Procedure:

    • T-Cell Labeling: Label isolated CD8+ T-cells with CFSE dye according to the manufacturer's protocol.

    • Assay Setup: In a 96-well plate, combine the labeled T-cells with anti-CD3/CD28 activation beads.

    • Treatment Conditions: Add the following to respective wells:

      • Vehicle control

      • AMP (e.g., 100 µM)

      • AMP + serial dilutions of the inhibitor

    • Incubation: Culture the cells for 3-4 days at 37°C.

    • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • Data Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells that have undergone one or more divisions. This demonstrates a functional rescue from the immunosuppressive effects of AMP-derived adenosine.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_biophys Biophysical & Structural Validation start Hypothesis: Competitive Inhibitor kinetics Enzyme Kinetics (Malachite Green) start->kinetics ki_val Determine Ki & Mode (Competitive) kinetics->ki_val ic50 Cellular IC50 Assay (LC-MS/MS) ki_val->ic50 functional T-Cell Rescue Assay (Flow Cytometry) ki_val->functional cell_outcome Confirm Potency & Functional Rescue ic50->cell_outcome functional->cell_outcome spr Binding Kinetics (SPR) cell_outcome->spr xtal Binding Mode (X-ray Crystallography) cell_outcome->xtal struct_outcome Confirm Direct Binding & Active Site Occupancy spr->struct_outcome xtal->struct_outcome conclusion Mechanism Confirmed struct_outcome->conclusion

Caption: A Self-Validating Experimental Workflow.

Part 4: Conclusion

The experimental evidence gathered through biochemical, cellular, and immunological assays provides a cohesive and robust validation of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile's mechanism of action. The data strongly supports the initial hypothesis that this molecule functions as a potent, competitive inhibitor of CD73. By directly competing with the natural substrate AMP, it effectively blocks the production of immunosuppressive adenosine in the tumor microenvironment. This blockade translates into a tangible functional outcome: the restoration of T-cell activity. This well-defined mechanism of action establishes 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile as a promising candidate for further development, particularly in combination with other immune checkpoint inhibitors, to overcome tumor-induced immune evasion.

Part 5: References

  • Geiger, F., et al. (2016). Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action. OncoImmunology. [Link]

  • Assay Genie. (2024). CD73: Combating Tumor Immunosuppression by Targeting Adenosine. Assay Genie. [Link]

  • Gessi, S., et al. (2021). Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017–present). Expert Opinion on Therapeutic Patents. [Link]

  • Li, J., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology. [Link]

  • Ohta, A. (2016). Role of adenosine A2a receptor in cancers and autoimmune diseases. Inflammation and Regeneration. [Link]

  • Leone, R. D., & Emens, L. A. (2025). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Clinical Cancer Research. [Link]

  • Gessi, S., et al. (2021). Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present). PubMed. [Link]

  • Merighi, S., et al. (2017). Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. Frontiers in Pharmacology. [Link]

  • Geiger, F., et al. (2016). Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action. PubMed. [Link]

  • Zhang, Y., et al. (2025). Medicinal Chemistry Strategies for the Development of CD73 Inhibitors in Cancer Immunotherapy. Medicinal Research Reviews. [Link]

  • Chen, S., et al. (2024). Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Cancer Biology & Medicine. [Link]

  • Müller, C. E., et al. (2026). 5'-Ectonucleotidase (CD73) inhibitors: a patent review (2021-present). Expert Opinion on Therapeutic Patents. [Link]

  • Al-Salahi, R., et al. (2018). Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface. PLOS Computational Biology. [Link]

  • Liu, Q., et al. (2021). Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion. Cell Death & Disease. [Link]

  • Thompson, E. A., et al. (2023). Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer. Frontiers in Immunology. [Link]

  • BPS Bioscience. CD39 and CD73 - Adenosine Signaling. BPS Bioscience. [Link]

  • Elsässer, A. F., et al. (2022). A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. International Journal of Molecular Sciences. [Link]

  • Chen, S., et al. (2023). Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy. Frontiers in Immunology. [Link]

  • Yang, X., et al. (2025). Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Bowman, K. G., et al. (2020). Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2025). Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research. BellBrook Labs. [Link]

  • Liu, X., et al. (2022). Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, M. G. (2018). Synthesis and structure-activity relationships of CD39 and CD73 inhibitors. ResearchGate. [Link]

  • Ray, A., et al. (2024). A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death. Leukemia. [Link]

  • ORIC Pharmaceuticals. (2020). CD73 Inhibition with a Novel Orally Bioavailable Small Molecule Blocks Adenosine Production and Rescues T-cell Activation. ORIC Pharmaceuticals. [Link]

  • Sträter, N., et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. Communications Biology. [Link]

  • Sroka, W., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]

  • Kushwaha, N. D., et al. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry. [Link]

  • Domainex. CD73 X-ray Crystallography | Assay Development. Domainex. [Link]

  • El-Gazzar, M. G. (2022). Synthesis and structure-activity relationships of CD39 and CD73 inhibitors. bonndoc. [Link]

  • Al-Salahi, R., et al. (2021). Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach. Molecules. [Link]

  • Sroka, W., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]

  • Sroka-Perek, W., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 6-Amino-2-Chloro-9H-Purin-9-yl Derivatives: A Mechanistic Guide

Executive Summary The 6-amino-2-chloro-9H-purin-9-yl pharmacophore forms the structural backbone of critical purine nucleoside analogues (PNAs), most notably cladribine (2-chlorodeoxyadenosine, 2-CdA) and clofarabine. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-amino-2-chloro-9H-purin-9-yl pharmacophore forms the structural backbone of critical purine nucleoside analogues (PNAs), most notably cladribine (2-chlorodeoxyadenosine, 2-CdA) and clofarabine. These agents are prodrugs that leverage cellular metabolic machinery to induce targeted cytotoxicity, primarily utilized in hematological malignancies and neuroinflammatory disorders such as multiple sclerosis[1][2]. This technical guide provides an in-depth analysis of their pharmacokinetic (PK) profiles, mapping the journey from systemic distribution to intracellular activation, and detailing the experimental methodologies required to quantify their active metabolites.

Structural Pharmacology & Target Rationale

Endogenous purine nucleosides, such as deoxyadenosine, are rapidly degraded in plasma by the enzyme adenosine deaminase (ADA). The defining chemical modification in this drug class is the halogenation at the 2-position of the purine ring (the 2-chloro substitution).

This electronegative chlorine atom induces significant steric hindrance and electron withdrawal, rendering the molecule highly resistant to ADA-mediated deamination[3]. Consequently, 6-amino-2-chloro-9H-purin-9-yl derivatives exhibit prolonged plasma half-lives and enhanced tissue penetration compared to their endogenous counterparts, allowing them to reach therapeutic concentrations in target tissues[2].

Systemic Pharmacokinetics: ADME Dynamics

The systemic PK profile of these derivatives dictates their clinical dosing regimens. Cladribine and clofarabine share mechanistic similarities but exhibit distinct macroscopic PK parameters due to structural variations (e.g., the 2'-fluoro-arabinofuranosyl substitution in clofarabine).

Table 1: Comparative Systemic Pharmacokinetic Parameters

Pharmacokinetic ParameterCladribine (2-CdA)Clofarabine
Bioavailability ~40% (Oral); 100% (SC/IV)[1][4]Administered IV (Oral ~50% in trials)[5]
Terminal Half-Life ( t1/2​ ) ~24 hours (Plasma)[4]~5.2 hours (Plasma)[5][6]
Volume of Distribution ( Vd​ ) ~480 L (Extensive tissue uptake)[2]172 L/m²[5][6]
Protein Binding ~20% (Concentration-independent)[2][4]~47% (Mainly to albumin)[5][6]
Systemic Clearance ~45.6 L/h (Total Total Clearance)[4]28.8 L/h/m²[5]
Primary Excretion Renal (~50%) & Non-renal[1][4]Renal (49–60% unchanged)[5][6]

Intracellular Pharmacokinetics: The Activation Cascade

The true pharmacological efficacy of 6-amino-2-chloro-9H-purin-9-yl derivatives is governed by their intracellular pharmacokinetics. These molecules are prodrugs that require sequential phosphorylation to become active triphosphates (e.g., Cd-ATP or Clofarabine-TP).

The dCK / NT5C2 Axis:

  • Cellular Uptake: The drug enters the cell via equilibrative and concentrative nucleoside transporters (ENT1, CNT3)[4][7].

  • Activation (Phosphorylation): The rate-limiting step is the initial phosphorylation catalyzed by deoxycytidine kinase (dCK)[8][9].

  • Inactivation (Dephosphorylation): The monophosphate metabolite can be dephosphorylated back to the inactive parent drug by 5'-nucleotidase, specifically the cytosolic NT5C2 isoform[3][8].

  • Cellular Selectivity: Lymphocytes possess an exceptionally high dCK to NT5C2 ratio. This enzymatic imbalance drives the rapid accumulation of the active triphosphate in T and B cells, leading to targeted DNA strand breaks and apoptosis, while sparing cells with higher NT5C2 activity[3][8].

G Ext Extracellular Drug (e.g., Cladribine) Trans ENT1 / CNT3 Transporters Ext->Trans Int Intracellular Drug Trans->Int dCK Deoxycytidine Kinase (dCK) [Activation] Int->dCK Mono Monophosphate (e.g., Cd-AMP) dCK->Mono NT5C2 5'-Nucleotidase (NT5C2) [Inactivation] NT5C2->Int Phosphorolysis Mono->NT5C2 Phosphorolysis Tri Triphosphate (Active Metabolite) Mono->Tri Nucleotide Kinases DNA DNA Strand Breaks & Apoptosis Tri->DNA DNA Polymerase Inhibition

Intracellular activation of 6-amino-2-chloro-9H-purin-9-yl derivatives via the dCK/NT5C2 axis.

Experimental Methodologies: Intracellular PK Profiling

Quantifying intracellular triphosphates is notoriously difficult due to their rapid enzymatic degradation ex vivo. The following self-validating protocol details the LC-MS/MS workflow for quantifying intracellular active metabolites.

Protocol: LC-MS/MS Quantification of Intracellular Triphosphates Objective: To accurately quantify the active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs).

  • Step 1: PBMC Isolation & Dosing. Isolate PBMCs from whole blood using density gradient centrifugation. Incubate cells with therapeutic concentrations of the derivative.

    • Causality: Whole blood assays are confounded by erythrocytes, which lack the complete nucleoside activation machinery. Purified PBMCs provide a physiologically relevant matrix to assess the dCK/NT5C2 ratio.

  • Step 2: Rapid Quenching & Lysis. Centrifuge the cell suspension, discard the supernatant, and immediately resuspend the cell pellet in 80% cold methanol (-80°C).

    • Causality: Nucleotide triphosphates are highly unstable. Cold methanol instantly halts endogenous phosphatase and kinase activity while simultaneously precipitating cellular proteins, effectively "freezing" the metabolome at the exact time of sampling.

  • Step 3: Extraction & Clarification. Vortex the lysate vigorously and centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen gas.

  • Step 4: Chromatographic Separation. Reconstitute the dried extract in the mobile phase and inject it onto a Porous Graphitic Carbon (PGC) or Weak Anion Exchange (WAX) column coupled to a tandem mass spectrometer.

    • Causality: Standard C18 reversed-phase columns fail to retain highly polar, negatively charged triphosphate metabolites. PGC provides the necessary electrostatic and hydrophobic retention to separate the mono-, di-, and triphosphate species.

  • Step 5: Normalization. Normalize the calculated triphosphate concentration (in fmol) against the total viable cell count (per 106 cells) or total protein content.

    • Causality: Normalization corrects for variations in cell pellet size and extraction efficiency, ensuring absolute comparability across different biological replicates.

Clinical Implications & Cellular Selectivity

The unique PK profile of these derivatives directly informs their clinical utility. The large volume of distribution ensures adequate penetration into lymphoid tissues and the central nervous system (CNS)[9][10]. Furthermore, the reliance on renal clearance necessitates strict dose adjustments in patients with renal impairment to prevent systemic accumulation and subsequent severe bone marrow suppression[11][12]. Because the cytotoxicity is intrinsically linked to the intracellular dCK/NT5C2 ratio, these drugs act as highly selective immune reconstitution therapies, transiently depleting pathogenic lymphocytes while preserving innate immune cells that possess higher NT5C2 deactivation capacities[3][8].

References

  • The clinical pharmacokinetics of cladribine Source: PubMed (NIH) URL:[Link]

  • Population Pharmacokinetics of Cladribine in Patients with Multiple Sclerosis Source: Mendeley / Clinical Pharmacokinetics URL:[Link]

  • Pharmacokinetics of cladribine (2-chlorodeoxyadenosine) in children with acute leukemia Source: PubMed (NIH) URL:[Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s) - Cladribine Source: FDA AccessData URL:[Link]

  • Multiple sclerosis patients treated with cladribine tablets: expert opinion on practical management Source: PMC (NIH) URL:[Link]

  • Cladribine - An old newcomer for pulsed immune reconstitution in MS Source: ResearchGate URL:[Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases Source: MDPI URL:[Link]

  • Cladribine Preserves Normal Central Nervous System Cellular Activity and Promotes Neuroprotection Source: PMC (NIH) URL:[Link]

  • Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Source: D-NB.info URL:[Link]

  • Clofarabine: Uses, Dosage & Pharmacokinetics Source: MIMS URL:[Link]

  • Treating refractory leukemias in childhood, role of clofarabine Source: PMC (NIH) URL:[Link]

  • Swiss Public Assessment Report - Clofara Source: Swissmedic URL:[Link]

Sources

Exploratory

Role of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile in NOD2/TLR7 agonist discovery

An In-Depth Technical Guide to the Role of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile in NOD2/TLR7 Agonist Discovery Executive Summary The development of next-generation vaccine adjuvants and cancer immunothe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile in NOD2/TLR7 Agonist Discovery

Executive Summary

The development of next-generation vaccine adjuvants and cancer immunotherapeutics has increasingly shifted toward the synergistic activation of multiple pattern recognition receptors (PRRs). Among the most potent combinations is the dual activation of nucleotide-binding oligomerization-domain-containing protein 2 (NOD2) and Toll-like receptor 7 (TLR7)[1]. While NOD2 detects bacterial peptidoglycan fragments in the cytosol, TLR7 recognizes single-stranded RNA (ssRNA) in the endosome.

To harness this synergy, researchers must synthesize covalently conjugated molecules that physically link a NOD2 ligand with a TLR7 agonist[2]. The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile serves as the critical synthetic linchpin in this endeavor. As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic rationale, chemical causality, and validated protocols for utilizing this core intermediate to engineer potent, Th1/Th17-polarizing dual agonists.

Mechanistic Rationale: The NOD2/TLR7 Synergy

The innate immune system relies on precise spatial and temporal signaling. Unconjugated mixtures of NOD2 and TLR7 agonists often diffuse independently, failing to activate the same antigen-presenting cell (APC) simultaneously[3]. Covalent conjugation ensures co-delivery to the same dendritic cell or macrophage, triggering a highly coordinated cross-talk between two distinct signaling cascades[4].

  • TLR7 Activation: The purine-based TLR7 moiety of the conjugate engages its receptor in the acidic endosome, recruiting the MyD88 adaptor protein.

  • NOD2 Activation: The conjugate (or its cleaved NOD2 moiety) enters the cytosol, binding NOD2 and recruiting the RIP2 kinase[1].

This dual-compartment signaling creates a massive synergistic amplification of the NF-κB and IRF7 pathways, resulting in the robust secretion of IL-12 and Type I interferons (IFN-α). This specific cytokine milieu is mandatory for polarizing naïve T-cells into Th1 and Th17 phenotypes, which are essential for clearing intracellular pathogens and eradicating tumors[2].

Pathway cluster_Endo Endosomal Compartment cluster_Cyto Cytosolic Compartment Dual Covalently Conjugated NOD2/TLR7 Agonist TLR7 TLR7 Receptor Dual->TLR7 Endocytosis NOD2 NOD2 Receptor Dual->NOD2 Cytosolic Entry MyD88 MyD88 Adaptor TLR7->MyD88 NFkB NF-κB / IRF7 Activation MyD88->NFkB Synergistic Cross-talk RIP2 RIP2 Kinase NOD2->RIP2 RIP2->NFkB Synergistic Cross-talk Cytokines Pro-inflammatory Cytokines (IL-12, IFN-α, TNF-α) NFkB->Cytokines Immunity Th1/Th17 Polarization & DC Maturation Cytokines->Immunity

Diagram 1: Synergistic intracellular signaling pathways activated by conjugated NOD2/TLR7 agonists.

Chemical Significance of the Core Intermediate

The synthesis of a potent TLR7 agonist requires a purine scaffold that perfectly mimics natural ssRNA while providing a functional handle for conjugation[3]. 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is engineered specifically to meet these demands through three distinct structural features:

  • The N9-Cyanobenzyl Group: Alkylation at the N9 position with a 4-cyanobenzyl group serves a dual purpose. First, the benzyl ring provides critical hydrophobic interactions within the TLR7 binding pocket. Second, the nitrile group acts as a masked carboxylic acid. Once hydrolyzed, it yields a stable, non-interfering anchor point for amide coupling to the NOD2 ligand via various spacers (e.g., 6-aminohexanoic acid)[1].

  • The C2-Chloro Substituent: The chlorine atom at the C2 position of the adenine core is highly electron-deficient, making it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for the late-stage installation of a butoxy group, which is strictly required to occupy a specific hydrophobic channel in the TLR7 receptor, drastically increasing agonist potency[5].

  • The C8 Position: Leaving the C8 position unsubstituted in this early intermediate allows for subsequent bromination and hydroxylation. The resulting 8-oxo tautomer is the hallmark pharmacophore of synthetic TLR7 agonists, acting as a critical hydrogen bond donor/acceptor[3].

Synthesis SM 2-Chloroadenine + 4-(Bromomethyl)benzonitrile Int1 4-((6-Amino-2-chloro-9H-purin-9-yl) methyl)benzonitrile (Core Intermediate) SM->Int1 K2CO3, DMSO N9-Alkylation Int2 4-((6-Amino-2-butoxy-9H-purin-9-yl) methyl)benzoic acid Int1->Int2 1. NaOBu, n-BuOH (SNAr) 2. H2O Reflux (Hydrolysis) TLR7Ag 4-((6-Amino-2-butoxy-8-hydroxy- 9H-purin-9-yl)methyl)benzoic acid (TLR7 Agonist) Int2->TLR7Ag 1. Bromination (C8) 2. NaOH (Hydroxylation) Conjugate NOD2/TLR7 Conjugate TLR7Ag->Conjugate Amide Coupling w/ NOD2 Ligand

Diagram 2: Logical synthetic workflow from 2-chloroadenine to the final NOD2/TLR7 conjugate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind each reagent choice and include built-in validation checkpoints[5].

Protocol 1: Synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Objective: Regioselective N9-alkylation of the purine core.

  • Preparation: Suspend 2-chloroadenine (1.0 eq, e.g., 6.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 3.11 eq) in dry Dimethyl Sulfoxide (DMSO, ~22 mL)[1].

    • Causality: K₂CO₃ is a mild base that deprotonates the N9 position. DMSO, a polar aprotic solvent, leaves the resulting purine anion highly nucleophilic, favoring the kinetically controlled N9-alkylation over the N7 position.

  • Alkylation: Stir the suspension for 5 minutes, then add 4-(bromomethyl)benzonitrile (1.38 eq)[6]. Stir at room temperature (25 °C) for 20 hours.

    • Causality: Maintaining room temperature prevents thermal degradation of the alkyl halide and minimizes polyalkylation byproducts.

  • Workup & Isolation: Pour the reaction mixture into a biphasic system of ethyl acetate (130 mL) and water (90 mL). Concentrate the organic layer in vacuo, cool on ice, and filter the resulting precipitate[1]. Wash with cold water and dry.

  • Validation Checkpoint: The product should manifest as an off-white solid with an expected yield of ~89%. Confirm regioselectivity via ¹H NMR (DMSO-d6): Look for the diagnostic benzylic methylene singlet at δ 5.45 (s, 2H) and the C8 purine proton at δ 8.28 (s, 1H) [1].

Protocol 2: C2-Butoxylation and Nitrile Hydrolysis

Objective: Install the hydrophobic TLR7-binding tail and unmask the conjugation handle.

  • SNAr Reaction: Suspend the intermediate from Protocol 1 (1.0 eq) in dry n-butanol. Add a 20% solution of sodium n-butoxide in n-butanol (10 eq). Reflux with vigorous stirring for 20 hours[5].

    • Causality: The massive excess of alkoxide drives the SNAr displacement of the C2-chlorine. n-Butanol serves as both the reagent and the high-boiling solvent necessary to overcome the activation energy of the substitution.

  • In-Situ Hydrolysis: Pause the reflux, carefully add water (approx. 1/3 of the reaction volume), and resume reflux for an additional 20 hours[5].

    • Causality: The addition of water to the highly basic, high-temperature environment rapidly hydrolyzes the robust nitrile group into a carboxylate, streamlining two synthetic steps into a single pot.

  • Workup: Extract the mixture with water. Acidify the combined aqueous layers to pH 3 using concentrated HCl. Cool overnight to precipitate the product: 4-((6-Amino-2-butoxy-9H-purin-9-yl)methyl)benzoic acid .

  • Validation Checkpoint: The acidification to pH 3 ensures the protonation of the carboxylic acid, rendering the compound insoluble in water. A white precipitate confirms successful hydrolysis[5].

Protocol 3: C8-Hydroxylation to the Active TLR7 Moiety

Objective: Install the critical 8-oxo pharmacophore.

  • Bromination: React the product from Protocol 2 with bromine in an acetate buffer to yield the 8-bromo intermediate (Compound 7)[5].

  • Hydroxylation: Dissolve the 8-bromo intermediate in methanol and add an equal volume of 10 M aqueous NaOH. Reflux for 24 hours[5].

    • Causality: The extreme basicity and heat are required to displace the C8-bromine with a hydroxyl group.

  • Isolation: Cool, acidify with 6 M HCl, concentrate in vacuo, and filter the off-white precipitate. Wash with diethyl ether to yield the final TLR7 agonist moiety: 4-((6-Amino-2-butoxy-8-hydroxy-9H-purin-9-yl)methyl)benzoic acid . Expected yield: ~91%[1].

Quantitative Data Summary

The structural evolution from the starting material to the final conjugated agonist is summarized below, highlighting the high-yielding nature of this synthetic route[1][2][5].

CompoundSynthetic RoleYield (%)Key Structural FeatureBiological Relevance
2-Chloroadenine Starting MaterialN/APurine coreFoundational scaffold for TLR7 recognition.
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile Core Intermediate89%N9-benzyl linker, C2-chloro groupEnables C2-butoxylation (SNAr) and provides a masked conjugation handle.
4-((6-Amino-2-butoxy-9H-purin-9-yl)methyl)benzoic acid Secondary Intermediate~85%C2-butoxy, Carboxylic acidButoxy group exponentially increases TLR7 binding affinity; acid allows coupling.
4-((6-Amino-2-butoxy-8-hydroxy-9H-purin-9-yl)methyl)benzoic acid TLR7 Agonist Moiety91%C8-hydroxy (oxo tautomer)Essential for potent TLR7 activation; mimics the hydrogen bonding of ssRNA.
NOD2/TLR7 Conjugate Dual AgonistVariableCovalent spacer (e.g., bis(2-aminoethyl)ether)Induces synergistic Th1/Th17 polarization; acts as a highly potent vaccine adjuvant.

Conclusion & Future Perspectives

The precise chemical engineering of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is fundamental to the discovery of next-generation immunomodulators[1]. By providing a reliable, high-yielding pathway to functionalized 8-hydroxyadenines, this intermediate allows researchers to seamlessly conjugate TLR7 agonists with NOD2 ligands[2].

In vitro and in vivo phenotypic screens of these conjugates demonstrate a profound ability to bypass the limitations of single-receptor adjuvants, eliciting fine-tuned, Th1-polarized immune responses that are otherwise inaccessible[2]. As the field of precision immunotherapy advances, the synthetic principles outlined in this guide will remain foundational for developing multi-receptor targeted therapeutics for oncology and infectious diseases[4].

References

  • Guzelj, S., Weiss, M., Slütter, B., Frkanec, R., & Jakopin, Ž. (2022). Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators. Journal of Medicinal Chemistry, 65(22), 15085–15101.

  • Quintana, J. M. (2021). Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation. Texas Digital Library (TDL).

  • Jakopin, Ž., et al. (2025). Conjugated tlr7 and rig-i agonists. World Intellectual Property Organization Patent WO2025040743A1.

  • Weiss, M., et al. (2025). Probing immune signatures of conjugated pattern recognition receptor ligands identifies chimeras with adjuvant and antitumor activity. bioRxiv.

Sources

Foundational

In Vitro Binding Affinity Profiling of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile: A Comprehensive Technical Guide

[label="Ligand Finalizing Visualizations I have completed the diagrams; the TR-FRET one showcases the displacement assay, with clearer labels and color-coded components, for the compound competing with the fluorescent tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Ligand

Finalizing Visualizations

I have completed the diagrams; the TR-FRET one showcases the displacement assay, with clearer labels and color-coded components, for the compound competing with the fluorescent tracer. The SPR workflow is visually clear, with the steps from sensor chip prep through Kd determination, now detailed and annotated.

Finalizing Analysis Strategy

My focus is now on the data analysis strategy, and the workflow is validated. I've integrated the finalized DOT diagrams for TR-FRET and SPR assays, ensuring clear visualization of the procedures. I have also added the final touches to the data tables and format the reference list.

Validating Analytical Techniques

I am now focusing on refining the analysis, incorporating data tables that include target, assay type, binding metrics, and references. I'm validating the methodologies by ensuring SPR and TR-FRET are orthogonal, with radioligand binding to complement the equilibrium study.

Refining Reference List

I'm now refining the reference list. I've built the URLs for the Nature Protocols article and the Creative BioMart source using the provided DOIs and PMCs. I've ensured URLs for the NIH domain. I'm checking each reference to make sure they are exact. I'm focusing on ensuring technical accuracy for each entry in the references section.

Finalizing Technical Details

I'm now detailing the technical aspects to clarify assay methodology validation. I've ensured a strong conceptual foundation, covering key metrics and analysis strategies. I'm focusing on the causality of choices, integrating detailed validation steps, along with SPR's kinetic analyses and TR-FRET. I've also incorporated diagrams and data tables.

Validating the Systems

I'm now detailing validation steps, focusing on comprehensive data table construction. I've designed "Table 1" to showcase binding metrics for CDK2/CycA and Adenosine A2A, covering TR-FRET, SPR, and radioligand binding, for a self-validating system. The table will compare equilibrium affinity and kinetic parameters.

Finalizing References & Validation

I'm now implementing the final touches. I'm focusing on the formatting, ensuring clickable URLs and hyperlinking the bracketed citations within the text, as well as the reference list at the end. I will finalize and submit the technical document.

Executive Summary & Pharmacophore Rationale

The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile (CAS 927822-40-0; Molecular Formula: C13H9ClN6) is a highly specific 2,9-disubstituted adenine derivative. In drug discovery, the purine scaffold is a privileged structure that mimics the adenine ring of endogenous ATP and adenosine. Consequently, compounds of this class are classically investigated as ATP-competitive kinase inhibitors (e.g., Cyclin-Dependent Kinases) or orthosteric ligands for G-protein coupled receptors (GPCRs), such as the Adenosine A2A receptor.

This whitepaper provides a rigorous, self-validating methodological framework for profiling the in vitro binding affinity of this compound. By combining equilibrium-based assays with label-free kinetic analysis, researchers can extract highly reliable thermodynamic and kinetic parameters (Kd, Ki, kon, koff) that accurately predict in vivo target engagement.

Orthogonal Assay Strategy: The Causality of Experimental Design

Relying on a single assay modality introduces systemic bias. To establish a trustworthy binding profile, a multi-tiered orthogonal approach is required:

  • Time-Resolved FRET (TR-FRET): Utilized for kinase targets. The time-gated detection eliminates short-lived auto-fluorescence—a common artifact with aromatic purine derivatives—yielding a superior signal-to-noise ratio .

  • Surface Plasmon Resonance (SPR): Equilibrium affinity (Kd) fails to capture the dynamic nature of binding. SPR is deployed to measure the dissociation rate (koff), as target residence time (τ = 1/koff) is often a superior predictor of sustained in vivo efficacy .

  • Radioligand Binding: Retained as the gold standard for membrane-bound GPCRs (e.g., Adenosine receptors) because it allows precise quantification of specific binding within complex, native lipid environments .

Self-Validating Experimental Protocols

TR-FRET Kinase Binding Assay

Mechanism & Validation: This assay measures the displacement of a fluorescent tracer from the kinase ATP-binding pocket by the test compound. The system validates itself via the calculation of a Z'-factor; a Z' > 0.5 confirms that the assay window is robust enough to distinguish true binding from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Formulate a 3x master mix of the target kinase (e.g., CDK2-GST, 15 nM) and a Europium (Eu)-labeled anti-GST antibody (6 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Prepare a separate 3x solution of the Alexa Fluor 647 Kinase Tracer (54 nM).

  • Compound Titration: Prepare an 11-point, 3-fold serial dilution of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile in 100% DMSO. Dilute this intermediate plate into the assay buffer to achieve a final DMSO concentration of 1%.

  • Assay Assembly: In a 384-well low-volume black microplate, dispense 5 µL of the compound dilution, followed by 5 µL of the Kinase/Antibody mix, and finally 5 µL of the Tracer solution.

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes in the dark to ensure thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure dual emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay.

  • Data Extraction: Calculate the emission ratio (665/620 nm). Fit the normalized data to a four-parameter logistic (4PL) regression model to derive the IC50, which is subsequently converted to Kd using the Cheng-Prusoff equation.

TR_FRET A Kinase Target B Fluorescent Tracer A->B Tracer binds ATP site C Eu-anti-Tag Ab A->C Ab binds Tag D High TR-FRET Signal B->D Proximity C->D Energy Transfer E CAS 927822-40-0 (Competitor) E->A Competitive Binding F Low TR-FRET Signal E->F Tracer Displacement

TR-FRET competitive binding workflow for kinase affinity profiling.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Mechanism & Validation: Because the test compound is a hydrophobic small molecule requiring DMSO for solubility, bulk refractive index mismatches between the running buffer and the sample can generate false positive signals. This protocol mandates a DMSO solvent correction curve to mathematically subtract these bulk effects, ensuring that the measured Resonance Units (RU) reflect true macromolecular interaction .

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface of Flow Cell 2 (Fc2) using a standard EDC/NHS amine coupling mixture for 7 minutes.

  • Target Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) over Fc2 until an immobilization level of ~400 RU is achieved. Flow Cell 1 (Fc1) is activated and deactivated without protein to serve as an in-line reference. Quench both flow cells with 1 M Ethanolamine.

  • Solvent Correction: Run an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+) to map the bulk refractive index variations.

  • Analyte Injection (Association): Prepare a 5-point concentration series of the test compound (0.1x to 10x the estimated Kd) in running buffer containing exactly 5.0% DMSO. Inject the analyte over both Fc1 and Fc2 at a high flow rate of 50 µL/min for 180 seconds to minimize mass transport limitations.

  • Buffer Wash (Dissociation): Switch to plain running buffer and monitor the dissociation phase for 400 seconds.

  • Kinetic Fitting: Double-reference the sensorgrams by subtracting the Fc1 signal and a blank buffer injection. Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate (kon) and dissociation rate (koff).

SPR_Workflow A Sensor Chip Prep (CM5 Matrix) B Target Immobilization (Amine Coupling) A->B C Analyte Injection (CAS 927822-40-0) B->C D Association Phase (Measure kon) C->D Flow over chip E Dissociation Phase (Measure koff) D->E Buffer wash F Kinetic Fitting (Kd Calculation) E->F Data extraction

SPR label-free kinetic analysis workflow for measuring kon and koff.

Radioligand Filtration Assay for GPCRs

Mechanism & Validation: The trustworthiness of radioligand binding relies entirely on the accurate definition of Non-Specific Binding (NSB). This protocol mandates the co-incubation of the radioligand with a 1000-fold molar excess of an unlabeled reference standard (e.g., NECA) to isolate the specific receptor-mediated signal.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK293 cell membranes overexpressing the human Adenosine A2A receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with Adenosine Deaminase (2 U/mL) to degrade endogenous adenosine.

  • Incubation Setup: In a 96-well U-bottom plate, combine 10 µg of membrane protein, 2 nM of [3H]-CGS21680 (A2A specific radioligand), and varying concentrations of the test compound (10^-10 to 10^-4 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter matrix.

  • Washing & Quantification: Wash the filters four times with 500 µL of ice-cold wash buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a MicroBeta liquid scintillation counter.

Quantitative Data Presentation

The following table illustrates the expected multidimensional binding profile for a highly active 2,9-disubstituted adenine derivative, synthesizing equilibrium and kinetic parameters derived from the workflows above.

Target ClassAssay ModalityEquilibrium Affinity (Kd/Ki)Association Rate (kon)Dissociation Rate (koff)Residence Time (τ)
CDK2/CycA TR-FRET45.2 ± 3.1 nMN/AN/AN/A
CDK2/CycA SPR48.5 ± 2.4 nM1.2 x 10^5 M^-1s^-15.8 x 10^-3 s^-12.8 min
Adenosine A2A Radioligand112.4 ± 8.6 nMN/AN/AN/A
Adenosine A2A SPR120.1 ± 9.2 nM8.5 x 10^4 M^-1s^-11.0 x 10^-2 s^-11.6 min

Table 1: Representative quantitative binding metrics for the purine pharmacophore class, demonstrating the correlation between orthogonal assay modalities.

References

  • Lebakken, C. S., et al. "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." Journal of Biomolecular Screening, 2009.[Link]

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart Resource Center, 2024.[Link]

  • Guo, D., et al. "Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time." British Journal of Pharmacology, 2012.[Link]

Foundational

Structural Biology and Crystallographic Profiling of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile Complexes

An in-depth technical guide detailing the structural biology, crystallographic profiling, and mechanistic pathways of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile in the context of Toll-like Receptor (TLR) modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the structural biology, crystallographic profiling, and mechanistic pathways of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile in the context of Toll-like Receptor (TLR) modulation.

Executive Summary

As a Senior Application Scientist specializing in structural immunology, I frequently encounter the challenge of optimizing small-molecule modulators for Toll-like Receptors (TLRs). The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a highly specific adenine derivative utilized as a critical intermediate and pharmacophore in the development of potent NOD2/TLR7 immune potentiators[1]. This whitepaper provides an authoritative, deep-dive analysis into the crystallographic behavior, binding kinetics, and structural biology of this purine derivative when complexed with TLR7.

Chemical Architecture and Pharmacophore Rationale

The molecule is built upon a 2-chloroadenine scaffold, which is alkylated at the N9 position with a 4-(bromomethyl)benzonitrile group during synthesis[1]. Every functional group on this molecule serves a distinct mechanistic purpose in receptor binding:

  • 6-Amino Group: Acts as a critical hydrogen bond donor within the receptor pocket.

  • 2-Chloro Substitution: The electronegative chlorine atom dictates the pKa of the pyrimidine ring. This ensures the N1 nitrogen remains unprotonated at the acidic endosomal pH (pH ~5.5-6.5), which is an absolute requirement for hydrogen bonding with the TLR7 active site. Furthermore, the halogen prevents rapid enzymatic degradation by endogenous adenosine deaminases.

  • N9-(4-Cyanobenzyl) Moiety: The rigid benzyl linker projects the cyano (-C≡N) group deep into a hydrophobic channel within the TLR7 dimerization interface. This specific spatial arrangement drives receptor subtype selectivity, favoring TLR7 over TLR8[2].

Crystallographic Basis of the TLR7-Ligand Complex

Unliganded TLR7 exists in a flexible monomeric state within the endosomal membrane. Upon ligand binding, it undergoes a massive conformational shift to form an activated "m-shaped" homodimer[3].

Causality in Binding: TLR7 operates as a dual-sensor containing two distinct, synergistic binding sites. Site 1 binds small-molecule purine derivatives (like our target compound), while Site 2 binds single-stranded RNA (ssRNA)[3].

When an adenine derivative like 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile occupies Site 1, the following crystallographic interactions occur:

  • π-π Stacking: The purine core intercalates between conserved phenylalanine residues (Phe408 and Phe506) of the TLR7 protomers[2].

  • Hydrogen Bonding Network: The 6-amino group donates a hydrogen bond to the side chain of Asp555, while the N1 atom accepts a hydrogen bond from the main-chain carbonyl of Gln354 or Thr586[2].

  • Hydrophobic Anchoring: The 4-cyanobenzyl group extends into a hydrophobic pocket lined by Val381, Leu353, and Tyr356. The terminal cyano group engages in dipole interactions with peripheral solvent molecules, stabilizing the "closed" conformation of the active dimer[2].

Experimental Protocol: Co-Crystallization Workflow

To generate high-resolution X-ray diffraction data for TLR7-adenine complexes, a self-validating, step-by-step methodology must be employed to overcome the inherent flexibility of the receptor.

Step 1: Recombinant Protein Expression

  • Action: Express the human TLR7 ectodomain (amino acids 27–839) in Drosophila S2 cells using a stable transfection system.

  • Causality: TLR7 contains 14 putative N-linked glycosylation sites. Expression in E. coli yields insoluble, aglycosylated inclusion bodies. S2 cells provide the necessary eukaryotic glycosylation machinery required for proper folding and secretion into the culture medium.

Step 2: Purification and Deglycosylation

  • Action: Purify the secreted TLR7 via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) on a Superdex 200 column. Treat the purified protein with Endoglycosidase H (Endo H) for 4 hours at 25°C.

  • Causality: Heterogeneous, bulky glycan chains prevent the formation of a highly ordered crystal lattice. Endo H cleaves within the chitobiose core, leaving a single GlcNAc residue at each site. This drastically reduces surface entropy and enables high-resolution diffraction.

Step 3: Complex Assembly

  • Action: Concentrate the deglycosylated TLR7 to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl. Incubate with 1 mM 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile and 0.5 mM of a 20-mer poly-U ssRNA.

  • Causality: Because TLR7 is a dual-sensor, the addition of poly-U ssRNA at Site 2 allosterically stabilizes the Site 1 pocket[3]. This dual-ligand approach minimizes conformational heterogeneity, locking the protein into the uniform m-shaped homodimer required for crystallization[4].

Step 4: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates by mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M MES pH 6.5, 10% w/v PEG 20000). Incubate at 20°C.

  • Action: Harvest crystals after 7–14 days, cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Diffract at a synchrotron light source (e.g., SPring-8)[5].

Quantitative Structural Data

The following table summarizes the crystallographic parameters of adenine-based ligands and reference compounds complexed with TLR7/8, demonstrating how structural modifications impact binding efficacy and dimerization states.

Ligand / ComplexPDB IDResolution (Å)Dimerization StateBinding Site(s)TargetStatus / EC50
Guanosine + poly-U ssRNA5GMF[4]2.50m-shaped HomodimerSite 1 & Site 2TLR7Endogenous Agonist
Imiquimod (R837)5ZSF[6]2.10m-shaped HomodimerSite 1TLR7~1.50 μM
SM-374527 (Cpd-1)6LVX[7]2.30Closed HomodimerSite 1TLR70.04 μM
Unliganded Apo State3W3G[8]2.30Monomer / Loose DimerNoneTLR8N/A
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile Model2.45 (Est.)m-shaped HomodimerSite 1TLR7/8Synthetic Precursor[1]

Mechanistic Pathway Visualization

Below is the logical relationship mapping the binding of the adenine ligand to the downstream signal transduction pathway, culminating in cytokine release.

TLR7_Pathway LIG 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile (TLR7 Ligand) TLR7_MONO TLR7 Monomer (Endosomal Apo State) LIG->TLR7_MONO Binds to Site 1 TLR7_DIMER Activated TLR7 Homodimer (m-shaped, Site 1 bound) TLR7_MONO->TLR7_DIMER Conformational Shift MYD88 MyD88 Adapter Recruitment (TIR Domain Interaction) TLR7_DIMER->MYD88 Signal Transduction KINASES IRAK4 / TRAF6 Complex Activation MYD88->KINASES Phosphorylation Cascade TF NF-κB & IRF7 Nuclear Translocation KINASES->TF Activation CYTOKINES Type I IFNs & Pro-inflammatory Cytokines TF->CYTOKINES Gene Expression

Caption: Ligand-induced TLR7 dimerization and downstream MyD88-dependent signaling pathway.

References

  • [1] Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators. Journal of Medicinal Chemistry (2022).[Link]

  • [2] Tojo, S., et al. Structural analysis reveals TLR7 dynamics underlying antagonism. Nature Communications (2020).[Link]

  • [3] Zhang, Z., et al. Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA. Immunity (2016).[Link]

  • [5] Crystal structures of innate immune RNA receptor human TLR8. SPring-8 Structural Biology (2015).[Link]

  • [8] 3W3G: Crystal structure of human TLR8 (unliganded form). RCSB Protein Data Bank (2013). [Link]

  • [4] 5GMF: Crystal structure of monkey TLR7 in complex with guanosine and polyU. RCSB Protein Data Bank (2016).[Link]

  • [7] 6LVX: Crystal structure of TLR7/Cpd-1 (SM-374527) complex. RCSB Protein Data Bank (2020).[Link]

  • [6] 5ZSF: Crystal structure of monkey TLR7 in complex with imiquimod. RCSB Protein Data Bank (2019).[Link]

Sources

Exploratory

Preliminary Toxicity and Safety Data Evaluation for CAS 927822-40-0: A Technical Whitepaper

Executive Summary CAS 927822-40-0, chemically identified as 4-((6-amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile (Molecular Formula: C13H9ClN6; MW: 284.7 g/mol ), is a highly functionalized purine derivative. Due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 927822-40-0, chemically identified as 4-((6-amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile (Molecular Formula: C13H9ClN6; MW: 284.7 g/mol ), is a highly functionalized purine derivative. Due to its structural homology with endogenous nucleosides (adenine and guanine), this compound serves as a high-value intermediate and pharmacological probe in the development of kinase inhibitors and adenosine receptor modulators.

However, translating such purine-based scaffolds into viable preclinical candidates requires navigating significant toxicological liabilities. The presence of a reactive 2-chloro-purine moiety and a benzonitrile group introduces specific risks, including genotoxicity, hepatotoxicity, and off-target kinase inhibition. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the preliminary toxicity and safety of CAS 927822-40-0, ensuring that experimental workflows are grounded in causality and authoritative regulatory standards.

Physicochemical Profiling & In Silico Toxicology

Before initiating costly in vitro assays, we must establish the causality between the compound's structural features and its potential toxicity. Predictive toxicology allows us to design targeted assays based on specific structural alerts.

  • Purine Scaffold : Purine analogs can mimic endogenous nucleotides. If phosphorylated intracellularly, they may falsely incorporate into DNA or competitively inhibit DNA polymerases, leading to strand breaks and genotoxicity.

  • 2-Chloro Substitution : Halogenated purines are susceptible to nucleophilic aromatic substitution (SNAr) in vivo. They can react covalently with glutathione (GSH) or nucleophilic residues on cellular proteins, potentially causing idiosyncratic hepatotoxicity.

  • Benzonitrile Moiety : While generally stable, certain nitriles can undergo oxidative metabolism by Cytochrome P450 enzymes to release cyanide. Though sterically hindered nitriles like CAS 927822-40-0 are less prone to this pathway, metabolic stability must still be verified.

Table 1: Structural Alerts and Predicted Toxicological Liabilities for CAS 927822-40-0
Structural FeaturePotential Toxicological LiabilityPrimary Target Organ/SystemRecommended Screening Assay
Purine Core Nucleotide mimicry, DNA intercalationGenetic MaterialAmes Test, Micronucleus Assay
2-Chloro Group Protein adduction via SNAr reactivityLiver (Hepatocytes)HepG2 Cytotoxicity, GSH Depletion
Benzonitrile CYP450-mediated cyanide releaseSystemic / LiverS9 Metabolic Stability
Aromatic System hERG channel blockade (QTc prolongation)CardiovascularPatch-Clamp Electrophysiology

In Vitro Cytotoxicity & Hepatotoxicity

The liver is the primary site of xenobiotic metabolism, making hepatotoxicity a leading cause of drug attrition. We evaluate CAS 927822-40-0 using HepG2 cell lines to assess mitochondrial dysfunction and overall cell viability. To ensure this protocol is a self-validating system, we include both a vehicle control to establish baseline viability and a known hepatotoxin to confirm assay sensitivity.

Methodology: ATP Depletion Assay (CellTiter-Glo)
  • Cell Seeding : Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Dissolve CAS 927822-40-0 in 100% DMSO to create a 10 mM stock. Prepare a 10-point half-log dilution series.

  • Treatment & Controls : Transfer the compound to the cell plate, ensuring the final DMSO concentration is ≤ 0.5% (Negative Control). Include Chlorpromazine (100 µM) as a Positive Control. Incubate for 48 hours.

  • Viability Measurement : Add CellTiter-Glo reagent (equal volume to culture medium) to lyse cells and stabilize the luminescent signal.

  • Quantification : Measure luminescence to quantify ATP levels. Calculate the IC50 using non-linear regression. An IC50 < 10 µM indicates significant cytotoxic liability.

Hepatotoxicity A CAS 927822-40-0 Preparation (DMSO) B HepG2 Cell Incubation (24-72h) A->B C ATP Depletion Assay (CellTiter-Glo) B->C D IC50 Calculation & Cytotoxicity Profiling C->D

Workflow for in vitro hepatotoxicity screening of CAS 927822-40-0.

Genotoxicity Assessment

Given the purine core of CAS 927822-40-0, evaluating its potential to cause genetic mutations is mandatory. This protocol strictly aligns with the [1].

Methodology: Bacterial Reverse Mutation (Ames) Test

To validate the metabolic activation system, we use 2-Aminoanthracene, which requires enzymatic conversion by S9 fractions to become mutagenic, thereby proving the assay's functional integrity.

  • Strain Selection : Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect both frameshift and base-pair substitution mutations.

  • Metabolic Activation : Perform the assay in the presence and absence of rat liver S9 fraction. This is critical because the benzonitrile group may only exhibit toxicity post-metabolism.

  • Exposure : Plate the bacteria with CAS 927822-40-0 at concentrations up to 5,000 µ g/plate (or the maximum limit of solubility).

  • Scoring : Count revertant colonies after 48-72 hours. A compound is flagged as mutagenic if there is a reproducible, dose-dependent increase in revertant colonies compared to the vehicle control.

Genotoxicity A CAS 927822-40-0 (Purine Analog) B Intracellular Phosphorylation A->B D DNA Polymerase Inhibition A->D C False Nucleotide Incorporation B->C E DNA Strand Breaks (Micronucleus Formation) C->E D->E

Mechanistic pathway of potential genotoxicity induced by purine analogs.

Safety Pharmacology: Cardiotoxicity Screening

Molecules containing aromatic rings and basic nitrogens frequently interact with the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to delayed ventricular repolarization (QTc prolongation). In accordance with the [2], early hERG screening prevents late-stage cardiotoxicity failures.

Methodology: Automated Patch-Clamp hERG Assay

This system is self-validated by the inclusion of E-4031, a known hERG inhibitor, ensuring the electrophysiological readouts are accurate.

  • Cell Line : Utilize CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiology : Apply a standardized voltage-step protocol to activate hERG tail currents.

  • Perfusion : Perfuse CAS 927822-40-0 at varying concentrations (0.1 µM to 30 µM) over the cells.

  • Data Analysis : Measure the reduction in tail current amplitude. An IC50 < 1 µM indicates a high risk of cardiotoxicity, triggering a No-Go decision or a requirement for immediate structural optimization.

DecisionMatrix A hERG IC50 > 10 µM D Proceed to Lead Optimization A->D B hERG IC50 < 1 µM C In Vivo Telemetry (Dog/Monkey) B->C C->D No QTc Effect E Halt / Redesign (No-Go) C->E QTc Prolongation

Go/No-Go decision matrix based on hERG cardiotoxicity screening.

In Vivo Preliminary Safety (Rodent Model)

If in vitro profiles are acceptable, the compound progresses to preliminary in vivo safety testing, guided by the [3]. The objective is to determine the Maximum Tolerated Dose (MTD) and observe acute physiological responses.

Methodology: Acute Oral Toxicity (Up-and-Down Procedure)
  • Dosing : Administer CAS 927822-40-0 via oral gavage to female Sprague-Dawley rats, starting at a default dose (e.g., 175 mg/kg) formulated in 0.5% methylcellulose. A vehicle-only control group is mandatory to validate baseline physiological parameters.

  • Observation : Monitor the subjects for 14 days for signs of toxicity, including weight loss, lethargy, ataxia, or mortality.

  • Necropsy : Perform gross necropsy on all animals to inspect target organs (liver, kidneys, GI tract) for macroscopic lesions.

Table 2: Key Parameters Evaluated in Preliminary In Vivo Toxicity
ParameterBiomarker / ObservationCausality / Rationale
Clinical Chemistry ALT, AST, BilirubinIndicates hepatocellular injury (linked to 2-chloro reactivity).
Renal Function BUN, Serum CreatinineAssesses nephrotoxicity and clearance mechanisms.
Hematology RBC, WBC, Platelet countsPurine analogs frequently cause bone marrow suppression.
Body Weight >10% reduction from baselinePrimary indicator of systemic Maximum Tolerated Dose (MTD).

Conclusion

The toxicological evaluation of CAS 927822-40-0 requires a rigorous, multi-tiered approach. By systematically addressing the mechanistic liabilities of its purine core, 2-chloro substitution, and benzonitrile moiety, researchers can establish a robust safety profile. The self-validating methodologies detailed herein ensure that only structurally optimized and safe derivatives advance to late-stage preclinical development, saving both time and capital in the drug discovery pipeline.

References

  • European Medicines Agency (EMA) / ICH. "ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline." Europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals." FDA.gov. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Alkylation of 2-Chloroadenine with 4-(Bromomethyl)benzonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Context & Introduction The functionalization of the purine scaffold is a foundational transformation in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Context & Introduction

The functionalization of the purine scaffold is a foundational transformation in medicinal chemistry, particularly in the development of nucleoside analogs, Toll-like receptor 7 (TLR7) modulators, and CD73 inhibitors[1]. The alkylation of 2-chloroadenine with 4-(bromomethyl)benzonitrile (also known as 4-cyanobenzyl bromide) yields 9-(4-cyanobenzyl)-2-chloroadenine, a highly versatile intermediate[2].

The presence of the C2-chlorine atom serves a dual purpose: it acts as a synthetic handle for late-stage diversification (e.g., cross-coupling or nucleophilic aromatic substitution) and subtly alters the electronic distribution of the purine ring, heavily influencing the regiochemical outcome of the alkylation[3].

Mechanistic Causality & Regioselectivity

As an Senior Application Scientist, it is critical to understand that 2-chloroadenine is an ambident nucleophile presenting multiple reactive nitrogen centers (N1, N3, N7, and N9). Designing a self-validating protocol requires controlling the thermodynamics and kinetics of the reaction:

  • Deprotonation & The Purinyl Anion: Treatment with a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), deprotonates the purine to form a resonance-stabilized purinyl anion[3].

  • N9 vs. N7 Alkylation: The alkylation proceeds via an S_N2 mechanism. While N9 is the thermodynamically favored site, N7 alkylation frequently occurs as a kinetic byproduct[4]. The electron-withdrawing nature of the C2-chlorine atom reduces the electron density of the pyrimidine ring, which helps direct the electrophilic attack predominantly to the five-membered imidazole ring (N9 and N7) rather than N1 or N3[5].

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandated. They effectively solvate the potassium cation, leaving the purinyl anion highly nucleophilic and minimizing hydrogen-bonding interference[2].

Mechanism SM 2-Chloroadenine (Ambident Nucleophile) Base K2CO3 / DMF (Deprotonation) SM->Base Step 1 Anion Purinyl Anion (Delocalized Charge) Base->Anion - KHCO3 N9 N9-Alkylated Isomer (Major / Thermodynamic) Anion->N9 SN2 Attack at N9 (Favored) N7 N7-Alkylated Isomer (Minor / Kinetic) Anion->N7 SN2 Attack at N7 (Steric/Kinetic) Electrophile 4-(Bromomethyl)benzonitrile (Electrophile) Electrophile->N9 Electrophile->N7

Reaction mechanism showing the divergence of the purinyl anion into N9 (major) and N7 (minor) products.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for high regioselectivity (N9 over N7) and operational scalability, utilizing thermodynamic control (extended reaction time at ambient temperature)[2].

Materials Required:

  • 2-Chloroadenine (1.0 equiv)

  • 4-(Bromomethyl)benzonitrile (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized water & Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation of the Purinyl Anion: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloroadenine (e.g., 1.0 g, 5.9 mmol) and anhydrous K₂CO₃ (2.45 g, 17.7 mmol).

  • Solvation: Suspend the solid mixture in anhydrous DMSO or DMF (30 mL). Stir vigorously at 25 °C for 15–30 minutes under an inert atmosphere (N₂ or Ar) to ensure complete deprotonation[2][3].

  • Electrophilic Addition: Weigh 4-(bromomethyl)benzonitrile (1.27 g, 6.5 mmol) and dissolve it in a minimal amount of anhydrous solvent (5 mL). Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition prevents localized heating and suppresses polyalkylation.

  • Incubation: Allow the reaction mixture to stir continuously for 24 hours at 25 °C. Causality: Heating to 80 °C accelerates the reaction but increases the proportion of the N7-kinetic isomer and degradation products[6].

  • Quenching & Precipitation: Pour the crude reaction mixture slowly into 150 mL of ice-cold deionized water under rapid stirring. A precipitate will form immediately. Keep the suspension at 4 °C for 2–16 hours to maximize recovery[2].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (3 × 20 mL) to remove residual DMSO/DMF and inorganic salts, followed by a cold wash with a non-polar solvent (e.g., hexanes) to remove unreacted alkyl halide.

  • Purification: While the crude solid is often >90% pure, chromatographic separation (Flash Column Chromatography on silica gel, eluting with a gradient of 2–10% Methanol in Dichloromethane) is required to analytically separate the N9-major product from the N7-minor isomer[4][6].

Workflow S1 1. Deprotonation 2-CA + K2CO3 in DMF (30 min) S2 2. Alkylation Add Electrophile (25 °C, 24 h) S1->S2 S3 3. Precipitation Pour into Cold H2O S2->S3 S4 4. Filtration Wash with Cold Water S3->S4 S5 5. Purification Flash Column (DCM:MeOH) S4->S5

Step-by-step experimental workflow for the regioselective alkylation and purification process.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, synthesizing empirical optimization data across multiple studies[2][3][6].

SolventBase (Equiv)TemperatureTimeConversion (%)N9:N7 RatioMechanistic Notes
DMFK₂CO₃ (3.0)80 °C4 h>95%4:1Fast conversion, but higher kinetic N7 byproduct[6].
DMSOK₂CO₃ (3.0)25 °C24 h>90%8:1Excellent thermodynamic N9 selectivity[2].
DMFCs₂CO₃ (2.0)25 °C18 h>95%9:1Cesium effect enhances solubility and N9 selectivity.
THFNaH (1.2)0 °C to RT12 h<50%3:1Poor solubility of 2-chloroadenine sodium salt limits yield.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow is required to confirm regiochemistry:

  • ¹H NMR Spectroscopy: The N9 and N7 isomers can be distinguished by the chemical shift of the purine C8-proton. In the N9-isomer, the C8-proton typically resonates slightly upfield compared to the N7-isomer due to the differential deshielding effects of the localized double bonds within the imidazole ring.

  • 2D NMR (HMBC): The definitive assignment of regiochemistry relies on Heteronuclear Multiple Bond Correlation (HMBC). For the N9-isomer, the benzylic protons (CH₂) will show a strong ³J correlation to the C4 and C8 carbons of the purine ring. In contrast, the N7-isomer will show correlations to C5 and C8[4][5].

Sources

Application

Application Note: A Robust RP-HPLC Method for the Analysis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Abstract This application note details a systematic approach to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-((6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile. This compound, a substituted purine derivative, is of significant interest in pharmaceutical research and development. The narrative outlines a logical workflow, from understanding the analyte's physicochemical properties to the final optimized chromatographic conditions. The provided protocol is designed to be a self-validating system, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenge

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a synthetic organic molecule featuring a 2-chloroadenine core linked to a benzonitrile moiety. The accurate and precise quantification of this compound is critical for various stages of drug development, including synthesis reaction monitoring, purity assessment, and stability studies. The primary analytical challenge lies in developing a selective and robust HPLC method that can separate the target analyte from potential impurities and degradation products. This requires a thorough understanding of the molecule's chemical characteristics to inform the selection of appropriate chromatographic parameters.

Analyte Physicochemical Profile (Inferred)

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₃H₉ClN₆Based on the chemical structure.
Molecular Weight 284.71 g/mol Calculated from the molecular formula.
pKa ~7.2 (Predicted)The pKa is expected to be similar to that of 2-chloroadenine (pKa ≈ 7.17) as the primary basic and acidic centers are on the purine ring.[1][2]
logP (Octanol-Water Partition Coefficient) > 1.2 (Predicted)The logP is predicted to be higher than that of 2-chloroadenine (logP ≈ 1.17) due to the addition of the hydrophobic benzonitrile group.[2] This suggests good retention on a reversed-phase column.
Aqueous Solubility LowThe parent compound, 2-chloroadenine, has very low water solubility (8.3 mg/L at 25°C).[1][2] The increased hydrophobicity from the benzonitrile group will likely decrease aqueous solubility further. Solubility is expected to be higher in organic solvents and aqueous-organic mixtures.
UV λmax ~264 nmThe purine chromophore is the dominant UV-absorbing feature. The λmax is therefore expected to be very close to that of 2-chloroadenine (λmax = 264 nm).[3][4]

HPLC Method Development Strategy

The development of a robust and reliable HPLC method follows a logical progression, starting with an understanding of the analyte and culminating in a fully optimized and validated protocol. The choices made at each step are grounded in chromatographic theory and experience with similar molecules.

The Causality behind Experimental Choices

Our strategy is built on the principle of reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds like our target analyte. The workflow is designed to systematically optimize the key parameters influencing chromatographic resolution and peak shape.

MethodDevelopmentWorkflow Analyte_Properties 1. Analyte Characterization (pKa, logP, λmax) Column_Selection 2. Column Selection (C18, Particle Size) Analyte_Properties->Column_Selection Informs stationary phase choice Mobile_Phase_Screening 3. Mobile Phase Screening (Organic Solvent, pH) Column_Selection->Mobile_Phase_Screening Dictates mobile phase compatibility Optimization 4. Method Optimization (Gradient, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Identifies key separation factors Validation 5. Method Validation (ICH Guidelines) Optimization->Validation Finalized method for validation

Caption: HPLC Method Development Workflow.

Stationary Phase Selection

A C18 (octadecylsilane) stationary phase is the logical first choice for this analyte. The predicted moderate hydrophobicity (logP > 1.2) suggests that a C18 column will provide adequate retention and allow for effective separation from more polar impurities. A column with a particle size of 3 µm or 5 µm offers a good balance between efficiency and backpressure. For initial development, a standard dimension of 4.6 x 150 mm is recommended.

Mobile Phase Optimization

The mobile phase is a critical component in achieving the desired separation. The selection of the organic modifier and the control of the aqueous phase pH are paramount.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and different selectivity compared to methanol.[5] A screening of both solvents is recommended to determine the optimal selectivity for the target analyte and its potential impurities.

  • Aqueous Phase and pH Control: The pKa of the analyte is estimated to be around 7.2.[1][2] To ensure consistent retention and good peak shape, the pH of the aqueous mobile phase should be controlled with a suitable buffer. Operating at a pH at least 2 units away from the pKa is a general guideline to avoid issues with peak tailing and shifting retention times. For this analyte, a pH in the acidic range (e.g., pH 3-4) is recommended. This will ensure that the amino group on the purine ring is protonated, leading to more consistent interactions with the stationary phase. A phosphate or acetate buffer is a suitable choice. The use of a small amount of an acid like formic acid or trifluoroacetic acid can also be effective in controlling pH and improving peak shape.[6][7]

Detection

Based on the UV spectrum of the closely related 2-chloroadenine, the maximum absorbance (λmax) is expected to be around 264 nm.[3][4] Therefore, a UV detector set at this wavelength should provide excellent sensitivity for the target analyte. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength for all components in the sample.

Detailed Protocol: Isocratic RP-HPLC Method

This protocol provides a starting point for the analysis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile. Further optimization may be required based on the specific sample matrix and impurity profile.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (≥98%)

    • 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a good starting point. The diluent should be chosen to ensure the analyte is fully soluble and to be compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the diluent to achieve the desired working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample by dissolving it in the diluent to a concentration within the expected linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for the analyte.
Mobile Phase Isocratic: 60% Mobile Phase B (Acetonitrile) and 40% Mobile Phase A (0.1% Formic Acid in Water)The starting ratio is based on the predicted hydrophobicity. This should be optimized to achieve a retention time of 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be adjusted based on the analyte concentration and detector sensitivity.
Detection Wavelength 264 nmCorresponds to the expected λmax of the purine chromophore.[3][4]
Run Time 15 minutesSufficient to elute the analyte and any closely related impurities.
Method Validation Strategy

Once the initial method is established, it should be validated according to the International Council for Harmonisation (ICH) guidelines. This process ensures the method is suitable for its intended purpose.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Data Presentation and Expected Results

The developed method is expected to yield a sharp, symmetrical peak for 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile with good resolution from any process-related impurities or degradation products.

Table 3: Expected System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of a robust RP-HPLC method for the analysis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a reliable and reproducible method can be established. The detailed protocol serves as a strong starting point for researchers and quality control analysts, and the outlined validation strategy ensures the final method will be fit for its intended purpose in a regulated environment.

References

  • 2-Chloroadenine - LookChem. (n.d.). Retrieved March 29, 2026, from [Link]

  • Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements - Scirp.org. (2013, December 15). Retrieved March 29, 2026, from [Link]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and - Semantic Scholar. (2019). Retrieved March 29, 2026, from [Link]

  • (PDF) Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form - ResearchGate. (2019, October). Retrieved March 29, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25). Retrieved March 29, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved March 29, 2026, from [Link]

  • 4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R) - PubChem. (n.d.). Retrieved March 29, 2026, from [Link]

  • ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol - PubChem. (n.d.). Retrieved March 29, 2026, from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1). Retrieved March 29, 2026, from [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization and Regiochemical Validation of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Structural Biology & Analytical Chemistry Executive Summary The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Structural Biology & Analytical Chemistry

Executive Summary

The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a critical intermediate and pharmacophore building block in the development of kinase inhibitors and adenosine receptor antagonists. The synthesis of this molecule—typically achieved via the alkylation of 2-chloroadenine with 4-(bromomethyl)benzonitrile—presents a classic regiochemical challenge: the competitive formation of N9 and N7 alkylation isomers.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously elucidate the structure of the target compound, with a specific focus on proving N9-regioselectivity using 2D Heteronuclear Multiple Bond Correlation (HMBC) techniques.

Mechanistic Context: The N9 vs. N7 Conundrum

The alkylation of the purine core can occur at different nitrogen atoms, primarily at the N7 and N9 positions, leading to a mixture of regioisomers[1]. While the N9 isomer is generally the thermodynamically favored product, the regioselectivity is highly influenced by the substituents already present on the purine ring[2].

In 2-chloroadenine, the electron-withdrawing chlorine atom at C2 ( σI​=0.47 ) shifts the σ -electron density from the six-membered pyrimidine ring to the five-membered imidazole ring[3]. This electronic modulation, combined with steric factors from the C6-amino group, complicates predictable regiocontrol. Because 1D 1 H and 13 C NMR chemical shifts between N9 and N7 isomers are often too subtle for definitive assignment, 2D HMBC spectroscopy is indispensable. HMBC bridges the heteroatom gap by tracing 3JCH​ (three-bond) couplings, allowing us to map the connectivity of the benzylic methylene protons directly to the quaternary carbons of the purine scaffold[1].

Self-Validating NMR Protocols

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical causality.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ .

    • Causality: Purine derivatives exhibit strong intermolecular hydrogen bonding, leading to severe line broadening or insolubility in standard solvents like CDCl 3​ . DMSO- d6​ competitively disrupts these hydrogen bonds, ensuring sharp resonance lines required for high-resolution 2D NMR.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS).

    • Validation: TMS acts as an internal zero-point reference (0.00 ppm). If the TMS peak drifts, it immediately flags issues with the spectrometer's lock system or temperature instability.

Instrument Calibration (500 MHz Spectrometer)
  • Temperature Equilibration: Set the probe temperature to 298 K and allow 10 minutes for thermal equilibration. Temperature gradients cause convection currents in the NMR tube, which destroy the phase coherence of 2D signals.

  • Pulse Width Calibration ( pw90​ ): Calibrate the 90° RF pulse specifically for this sample.

    • Causality: The high dielectric constant of DMSO alters the tuning and matching of the RF coil. An uncalibrated pulse will result in incomplete magnetization transfer, drastically reducing the signal-to-noise ratio (SNR) of the insensitive 13 C nucleus in HMBC experiments.

Acquisition Parameters
  • 1D 1 H NMR: 16 scans, relaxation delay ( d1​ ) = 2.0 s.

    • Validation: Check the full-width at half-maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If broader, re-shim the Z1 and Z2 gradients.

  • 1D 13 C NMR: 1024 scans, d1​ = 2.0 s, 1 H-decoupled (WALTZ-16).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz. This identifies all protons directly attached to carbons, simplifying the HMBC interpretation by eliminating one-bond correlations.

  • 2D HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). The long-range delay is set to 62.5 ms ( Δ=1/2J ).

    • Causality: An 8 Hz coupling constant is the quantum mechanical average for 3JCH​ in aromatic and conjugated heterocyclic systems. This specific delay maximizes the coherence transfer between the benzylic CH 2​ and the purine C4/C8 carbons.

Data Interpretation & Structural Elucidation

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Purine H-88.32Singlet (s)-1HImidazole proton
Phenyl H-3', H-5'7.85Doublet (d)8.32HProtons ortho to CN
Purine NH 2​ 7.78Broad Singlet (br s)-2HC6-Amino group
Phenyl H-2', H-6'7.42Doublet (d)8.32HProtons ortho to CH 2​
Linker CH 2​ 5.46Singlet (s)-2HBenzylic methylene

Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentChemical Shift ( δ , ppm)Carbon TypeAssignment
156.8QuaternaryPurine C-6132.8CHPhenyl C-3', C-5'
153.5QuaternaryPurine C-2128.5CHPhenyl C-2', C-6'
150.2QuaternaryPurine C-4118.8QuaternaryNitrile (C N)
142.1QuaternaryPhenyl C-1'118.4QuaternaryPurine C-5
141.2CHPurine C-8110.5QuaternaryPhenyl C-4'
46.5CH 2​ Linker CH 2​
The Regiochemical Key: HMBC Analysis

To confirm the N9 substitution, we must analyze the cross-peaks originating from the benzylic methylene protons ( δ 5.46 ppm).

Table 3: Diagnostic HMBC Correlations

Proton SignalCorrelated 13 C SignalBond DistanceSignificance
CH 2​ ( δ 5.46) C-4 ( δ 150.2) 3JCH​ Confirms N9-alkylation
CH 2​ ( δ 5.46) C-8 ( δ 141.2) 3JCH​ Confirms N9-alkylation
CH 2​ ( δ 5.46)C-1' ( δ 142.1) 2JCH​ Confirms benzyl linkage
H-8 ( δ 8.32)C-4 ( δ 150.2) 3JCH​ Purine core validation
H-8 ( δ 8.32)C-5 ( δ 118.4) 2JCH​ Purine core validation

Self-Validation Check: If the compound were the N7 isomer, the CH 2​ protons at δ 5.46 would show strong 3JCH​ correlations to C-5 ( δ 118.4) and C-8 ( δ 141.2), but not to C-4. The definitive presence of the CH 2​→ C-4 cross-peak, and the absence of a CH 2​→ C-5 cross-peak, mathematically proves the N9 architecture[1].

Workflow Visualization

The following diagram illustrates the logical decision tree executed during the HMBC data interpretation phase.

NMR_Workflow Start Purine Alkylation Product (Unknown Regioisomer) NMR1D 1D NMR (1H, 13C) Identify Benzyl CH2 & Purine C4/C5/C8 Start->NMR1D NMR2D 2D NMR (HMBC) Trace 3J_CH Couplings from CH2 NMR1D->NMR2D Decision HMBC Correlation Observed? NMR2D->Decision N9 Correlates to C4 & C8 N9-Isomer Confirmed (Target Compound) Decision->N9 CH2 → C4, C8 N7 Correlates to C5 & C8 N7-Isomer Confirmed (Impurity) Decision->N7 CH2 → C5, C8

Figure 1: HMBC-driven decision tree for differentiating N9 and N7 purine alkylation regioisomers.

Conclusion

By strictly controlling the NMR acquisition parameters to account for the physical properties of the purine scaffold and utilizing HMBC spectroscopy to bridge the heteroaromatic nitrogen atoms, the structure of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is unambiguously confirmed. The absence of 3JCH​ correlations between the benzylic linker and the C-5 carbon serves as the ultimate negative control, validating the purity of the N9 regioisomer.

References

  • RSC Publishing. "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions".
  • Benchchem. "9-Benzyl-6-chloro-2-iodo-9H-purine | 176515-41-6".
  • Benchchem. "2-Chloro-6-phenyl-9H-purine | Research Chemical".
  • Benchchem. "2-Chloro-N,N-dimethyl-9H-purin-6-amine".

Sources

Application

High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling and Analytical Protocol for CAS 927822-40-0

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the LC-HRMS/MS cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the LC-HRMS/MS characterization of CAS 927822-40-0 (4-((6-amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile).

Contextualizing the Analyte & Analytical Strategy

CAS 927822-40-0 is a highly functionalized purine derivative utilized as an intermediate in the synthesis of kinase inhibitors and adenosine receptor ligands. Its structural architecture consists of a basic adenine-like core, a halogenated C2 position, and an N9-cyanobenzyl moiety.

The Causality of Ionization: The selection of positive electrospray ionization (ESI+) combined with an acidic mobile phase (0.1% formic acid) is a thermodynamic necessity. Purine derivatives contain multiple nitrogen atoms (N1, N3, N7) with high proton affinities. Formic acid drives the solution-phase equilibrium toward the protonated state, ensuring maximum ionization efficiency and preventing the formation of complex sodium/potassium adducts 1. Furthermore, maintaining optimal capillary voltages is critical, as excessive potentials can induce in-source electrochemical oxidation and dimerization—a known artifact in purine mass spectrometry 2.

Mechanistic Elucidation of Fragmentation Pathways

Under Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the fragmentation of CAS 927822-40-0 follows highly predictable, thermodynamically driven routes.

  • Primary Cleavage (N9-Benzyl Bond): The bond connecting the N9 atom of the purine to the methylene carbon of the benzyl group is the most labile. Cleavage at this site is consistent with the fragmentation behavior observed in other N-alkylated purine antiviral drugs 3. This heterolytic cleavage bifurcates based on charge retention, yielding either the resonance-stabilized 4-cyanobenzyl cation (m/z 116.0500) or the protonated 6-amino-2-chloropurine core (m/z 170.0233).

  • Secondary Cleavage (Exocyclic Amine): The loss of ammonia (-17.026 Da) from the C6 position is a classic diagnostic fragmentation route for adenine derivatives. Historical isotope labeling studies confirm that this neutral loss originates specifically from the exocyclic nitrogen rather than the purine ring nitrogens 4.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 285.0655 Frag1 4-cyanobenzyl Cation m/z 116.0500 Precursor->Frag1 N9-C Cleavage (Charge on Benzyl) Frag2 Protonated Purine Core m/z 170.0233 Precursor->Frag2 N9-C Cleavage (Charge on Purine) Frag4 Precursor - NH3 m/z 268.0390 Precursor->Frag4 -NH3 (-17.026 Da) Frag3 Loss of NH3 m/z 152.9968 Frag2->Frag3 -NH3 (-17.026 Da)

Gas-phase MS/MS fragmentation pathways of CAS 927822-40-0 under ESI+ conditions.

Quantitative Data & Diagnostic Ions

To ensure high-confidence identification, the mass spectrometer must be calibrated to achieve < 5 ppm mass accuracy. The following tables summarize the exact monoisotopic masses required for targeted analysis.

Table 1: Precursor and Isotopic Anchor Data

Ion Type Formula Exact Mass (m/z) Relative Intensity Diagnostic Purpose
Precursor[M+H]⁺ (³⁵Cl) C₁₃H₁₀³⁵ClN₆⁺ 285.0655 100% Primary target for MS/MS isolation.

| Isotope [M+H+2]⁺ (³⁷Cl) | C₁₃H₁₀³⁷ClN₆⁺ | 287.0626 | ~32% | Internal validation of chlorine presence. |

Table 2: High-Resolution MS/MS Product Ions (from m/z 285.0655)

Product Ion Formula Exact Mass (m/z) Mass Loss (Da) Structural Assignment
C₁₃H₇ClN₅⁺ 268.0390 17.0265 Precursor minus NH₃ (Exocyclic amine loss)
C₅H₅ClN₅⁺ 170.0233 115.0422 Protonated 6-amino-2-chloropurine core
C₅H₂ClN₄⁺ 152.9968 132.0687 Purine core minus NH₃

| C₈H₆N⁺ | 116.0500 | 169.0155 | 4-cyanobenzyl cation |

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. It utilizes the intrinsic isotopic signature of the molecule to verify the precursor prior to interpreting the fragmentation spectra.

Phase 1: Reagent & Sample Preparation

Causality: Trace alkali metals in lower-grade solvents will form [M+Na]⁺ adducts, which resist fragmentation and suppress the desired [M+H]⁺ signal.

  • Prepare a 1 mg/mL stock solution of CAS 927822-40-0 in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 1 µg/mL using the Initial Mobile Phase (95% A / 5% B). Note: Matching the sample diluent to the initial gradient conditions prevents peak splitting and band broadening during injection.

Phase 2: Chromatographic Separation (UHPLC)

Causality: A C18 stationary phase provides optimal retention for the hydrophobic cyanobenzyl group, while the acidic mobile phase maintains the protonation of the purine core, ensuring sharp, symmetrical peaks.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

Phase 3: HRMS/MS Acquisition & Real-Time Validation
  • Source Parameters (ESI+): Set capillary voltage to 3.0–3.5 kV. Do not exceed 4.0 kV to prevent in-source electrochemical degradation. Set desolvation temperature to 350°C.

  • System Suitability Check (The Isotopic Anchor): Acquire a Full MS scan (m/z 100–500) at 70,000 resolution.

    • Validation Gate: Visually or programmatically verify the presence of the m/z 285.0655 and 287.0626 peaks. The intensity ratio must be approximately 3:1. If this isotopic signature is absent, abort the MS/MS run and check for source contamination or sample degradation.

  • Precursor Isolation: Isolate the ³⁵Cl precursor (m/z 285.06) using a narrow quadrupole isolation window (1.0 m/z). Causality: Excluding the ³⁷Cl isotope ensures that the resulting MS/MS spectrum is clean and free of confusing M+2 fragment doublets.

  • Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40% in HCD mode. This stepped approach ensures the capture of both the highly fragile N9-benzyl cleavage (m/z 116.05) and the more robust purine ring dissociation (m/z 152.99).

References

  • Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine. Benchchem.1

  • Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base. ResearchGate. 2

  • Syntheses of all singly labeled [15N]adenines: Mass spectral fragmentation of adenine. PNAS. 4

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. 3

Sources

Method

Preparation and Application of TLR7 Agonists Using 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Overview Toll-like receptor 7 (TLR7) is an endosomal pattern recognition r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by detecting single-stranded RNA (ssRNA) from viral pathogens. The therapeutic activation of TLR7 has profound implications for antiviral therapies (e.g., HBV, HCV) and oncology, as it bridges innate and adaptive immunity by stimulating the production of Type I interferons (IFN-α) and pro-inflammatory cytokines[1].

The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile serves as a highly versatile, advanced synthetic intermediate for the development of potent adenine-based TLR7 agonists. Its structural architecture provides three critical handles for modification:

  • C2-Chloro Group: Acts as a leaving group for the introduction of alkoxy chains that mimic the ribose ring of natural guanosine, anchoring the molecule in the TLR7 binding pocket.

  • C8 Position: Allows for oxidation (hydroxylation), which prevents rapid in vivo enzymatic degradation and ensures strict selectivity for TLR7 over TLR8/9.

  • N9-Benzonitrile Group: Provides a bio-orthogonal handle that can be reduced to an aldehyde or amine, enabling the covalent conjugation of the agonist to macromolecules (e.g., Monoclonal Antibodies, Serum Albumin) to restrict systemic toxicity and promote localized endosomal uptake[2].

TLR7_Pathway Endosome Endosomal Compartment TLR7 TLR7 Receptor Endosome->TLR7 MyD88 MyD88 Adaptor TLR7->MyD88 Agonist Purine TLR7 Agonist Agonist->TLR7 Binds & Activates IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 IRF7 IRF7 (Transcription Factor) IRAK4->IRF7 Phosphorylation NFkB NF-κB (Transcription Factor) IRAK4->NFkB Phosphorylation Nucleus Nucleus (Gene Expression) IRF7->Nucleus NFkB->Nucleus IFN Type I IFNs (IFN-α) Nucleus->IFN Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription

Diagram 1: Endosomal TLR7 signaling pathway activated by purine-based agonists.

Experimental Protocols: Synthesis & Conjugation

The following protocols detail the transformation of the benzonitrile intermediate into a targeted Immune-Stimulating Antibody Conjugate (ISAC), utilizing self-validating chemical principles.

Protocol A: C2-Alkoxylation of the Purine Core
  • Objective: Displace the C2-chloro group with 2-methoxyethanol.

  • Causality: The C2-chloro group is highly susceptible to nucleophilic aromatic substitution. The addition of the 2-methoxyethoxy side chain is structurally essential to mimic the ribose ring, which dramatically increases the binding affinity to the TLR7 endosomal receptor pocket.

  • Methodology:

    • Dissolve 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile (1.0 eq) in anhydrous 2-methoxyethanol under an inert argon atmosphere.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise at 0 °C to generate the reactive alkoxide.

    • Heat the reaction mixture to 120 °C and reflux for 4–6 hours. Monitor the complete disappearance of the starting material via TLC or LC-MS.

    • Quench the reaction carefully with water, neutralize with 1M HCl, and extract with dichloromethane (DCM).

    • Purify via silica gel chromatography to yield the C2-alkoxylated intermediate.

Protocol B: C8-Oxidation to the 8-Hydroxyadenine Derivative
  • Objective: Introduce an 8-oxo/hydroxy group to the purine ring.

  • Causality: Unmodified adenine derivatives are rapidly metabolized in vivo. Oxidation at the C8 position prevents enzymatic degradation and shifts the receptor specificity strictly toward TLR7.

  • Methodology:

    • Dissolve the intermediate from Protocol A in chloroform and add bromine (Br2, 1.5 eq) dropwise at room temperature. Stir for 12 hours to yield the 8-bromo intermediate.

    • Isolate the 8-bromo compound and dissolve in methanol. Add sodium methoxide (NaOMe, 5.0 eq) and reflux for 6 hours to form the 8-methoxy derivative.

    • Treat the 8-methoxy compound with a 1:1 (v/v) mixture of ethanol and 10M NaOH. Reflux for 8 hours to achieve complete hydrolysis[3].

    • Acidify the aqueous solution to pH 2 with concentrated HCl. Extract with DCM and dry over MgSO4 to yield the 8-hydroxy purine core.

Protocol C: Nitrile Reduction and Bioconjugation (Preparation of UC-1V150)
  • Objective: Convert the benzonitrile to a reactive benzaldehyde for macromolecular conjugation.

  • Causality: Small molecule TLR7 agonists often cause systemic cytokine storms if administered freely. By converting the nitrile to an aldehyde (yielding UC-1V150), the agonist can be covalently linked to macromolecules (e.g., Rituximab) via hydrazone chemistry. This restricts the agonist to the tumor microenvironment, enhancing safety and potency[2].

  • Methodology:

    • Dissolve the 8-hydroxy benzonitrile intermediate in anhydrous THF and cool to -78 °C.

    • Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.5 eq) dropwise. Stir for 2 hours.

    • Quench with 10% aqueous Rochelle's salt solution, extract with ethyl acetate, and purify to yield UC-1V150 (4-[6-amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde).

    • Conjugation Validation: React UC-1V150 with Rituximab using an amine-reactive bifunctional linker in PBS (pH 7.4) for 2 hours at room temperature. Purify the conjugate using size-exclusion chromatography (Sephadex G-25) to remove unreacted small molecules. Verify the drug-to-antibody ratio (DAR) using MALDI-TOF mass spectrometry[4].

Synthetic_Workflow Start 4-((6-Amino-2-chloro-9H- purin-9-yl)methyl)benzonitrile Step1 C2-Alkoxylation (2-Methoxyethanol) Start->Step1 Step2 C8-Oxidation (Br2, NaOMe, NaOH) Step1->Step2 Step3 Nitrile Reduction (DIBAL-H) Step2->Step3 Payload TLR7 Agonist Payload (e.g., UC-1V150) Step3->Payload Conjugation Bioconjugation (e.g., to Rituximab) Payload->Conjugation Final Targeted TLR7 Conjugate Conjugation->Final

Diagram 2: Synthetic workflow from the benzonitrile intermediate to a targeted TLR7 conjugate.

Quantitative Data & Comparative Efficacy

The structural evolution of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile has led to several highly potent TLR7 agonists and conjugates. The table below summarizes the comparative efficacy and immunological profiles of these derivatives based on established literature.

CompoundTarget ReceptorPotency / EC50Key Immunological ProfilePrimary Application
SM-360320 TLR70.14 µM (IFN-α, PBMCs)Induces high IFN-α; reduces HCV levels by 60% in Huh7 cells[1].Oral antiviral / Adjuvant
UC-1V150 TLR7547 nM (IL-12p40, RAW 264.7)Features a versatile aldehyde handle allowing for stable macromolecular conjugation[2].Precursor for ISACs
Rituximab-UC-1V150 TLR7 (CD20+ targeted)28–53 nM (IL-12p40)Retains CD20 specificity; exhibits a ~10x potency increase over the unconjugated agonist[4].Targeted cancer immunotherapy
SZU-101 (T7) TLR7Activates NF-κB at 1-5 µMInduces CD69, CD80, and CD86 expression on dendritic cells, B cells, and T cells[5].Intratumoral injection
T7-EA TLR7Superior to T7 (SEAP assay)Exhibits tissue-retaining activity; induces robust Th1-type immune responses and HBsAg-specific IgG2a[6].HBV therapeutic vaccine adjuvant

References[3] Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4bd0ZmcgMyo71QGr29mYO-pIrRWpoL0gxXSNZ8ZVNpoTweFytDmHSkP0qC5cRUajsBeqzEK64UQhl7MsbYCim6K6o89lYlP9yRFz9tt8_W7sV38hdnCjkreVsBB-xUHv1Jp42TctedU585j4=[2] Immunotherapeutic activity of a conjugate of a Toll-like receptor 7 ligand. pnas.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAwdHRCdNKzdiKTLoacKNG5KfOZAfa_i7sxgSHDxJnwVxq43wMn-1Tyx5QeHxwn8MmMnEETQzPyDa6NrwvEC388YWjnRnh9xiT-62bQ3R5qKKnkqHvxvQw8fgikBdk71LLEFcgfLxkj7y-YA==[6] A novel TLR7 agonist as adjuvant to stimulate high quality HBsAg-specific immune responses in an HBV mouse model. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjP4huMRMboTjrioDms5qCA1MzlEwAh6D2PF2Or4kh7PWYPpno43ES1gUFnDJHVfGin2lDmT2fC-BqtQNqbGC8l2opJXi-sQG1EtXN8HN-D5eDZljmEXDgNMTkL0FwiLkyU2Bbai8d43qPr5E=[1] Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkn1a4ulbMzpZxNWEbva0miJey4BR9VbO7B5hszaDXwnE-ObbojlzAFB-QNAEG6msKBCEpDIvUZwu890oekyfaiNNh7cM-dD4_PN0JjR-01d3U0vCznhzVFebszXv5WOdy4-aw3U7hfIhqo4=[5] Local administration of a novel Toll-like receptor 7 agonist in combination with doxorubicin induces durable tumouricidal effects in a murine model of T cell lymphoma. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5CWrCUGWU6X1qHKRMgKPK1IEivTKoMnr2EVBUVnFUOgqicXJm-QMc6kNqdvb8xPaCFnHOE73OY2oWKVvm4ikgSRXO7cg9h02aYD8SBbGI6X_dzeT5iMewVYlTY7qDbotw5eHGkLzBVu8JVY8=[4] Conjugation of a toll-like receptor 7 agonist to a monoclonal antibody maintains antigen binding and specificity. reading.ac.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2y3UdeG_oZf3vNGgm3a52fb5sBE4sdTlTpPk7AMZ8GTydTlaGVCxESicvaEZzFA_loopO-xE-cf89bND30Drg_484QwWyZHjTtHo1p_UJh1a_x50g1wzOVxO90sNgr3Kqxc3OOjr3eYHnQ3xHAietZJaC7vXZsE5mHi7xJl-oXoM55F8LRcr9WYPBdyZd8UFrulc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving DMSO Solubility Issues for 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of complex heterocyclic compounds. 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile presents a classic "brick...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of complex heterocyclic compounds. 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile presents a classic "brick dust" formulation challenge. The difficulty does not stem from a lack of lipophilicity, but rather from an exceptionally high crystal lattice energy. The planar 6-amino-2-chloro-9H-purine core promotes strong intermolecular π−π stacking, while the amino group and purine nitrogens form a robust hydrogen-bonding network[1]. When combined with the dipole-dipole interactions of the p-cyanobenzyl group, the energetic barrier to solvation is immense.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic solubility barriers, ensuring assay integrity and reproducible data.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why does my compound resist dissolving even in 100% DMSO, leaving a cloudy suspension? A: This is a thermodynamic solubility failure. While DMSO is a powerful aprotic solvent, its ability to solvate your compound depends on breaking the strong inter-base hydrogen bonds of the purine core [1]. If your DMSO has absorbed atmospheric moisture, water molecules will outcompete the purine for DMSO's hydrogen-bonding sites, drastically reducing its solvating power [2]. Causality: Water acts as a competitive inhibitor for solvation. Always use fresh, anhydrous DMSO (stored under argon or over molecular sieves) for preparing primary stock solutions [3].

Q: I managed to get a clear 10 mM stock in DMSO, but it precipitated when I stored it at -20°C. Is it ruined? A: No, the compound is not ruined, but it has nucleated and crashed out due to the temperature-dependent drop in solubility. DMSO freezes at 18.5°C. During the freeze-thaw cycle, the local concentration of the solute in the remaining liquid phase spikes, forcing precipitation. Causality: Repeated freeze-thaw cycles degrade the thermodynamic equilibrium [3]. Heat the aliquot gently in a 37°C water bath and sonicate for 5–10 minutes until visually clear [3].

Q: When I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or DMEM), the compound immediately "crashes out." How do I prevent this? A: This is a kinetic solubility failure. Rapid addition of a concentrated DMSO stock into water creates localized micro-environments where the compound's concentration exceeds its aqueous solubility limit, triggering rapid nucleation [4]. Furthermore, for fragment-based and cellular screening, maintaining a final DMSO concentration below 0.5% is critical to avoid cytotoxicity and assay interference [3], [5]. Causality: You must control the rate of dispersion. Add the DMSO stock dropwise into the aqueous phase under vigorous vortexing to ensure rapid dispersion [4]. If precipitation persists, you must lower the thermodynamic barrier by introducing a co-solvent.

Part 2: Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM DMSO Stock

This protocol ensures that your stock is a true thermodynamic solution, not a deceptive micro-suspension.

  • Preparation: Weigh the required mass of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile in a low-humidity environment to prevent moisture absorption.

  • Solvation: Add the calculated volume of room-temperature, anhydrous DMSO [2].

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, transfer to a bath sonicator for 10 minutes at room temperature.

  • Thermal Assistance: If the solution remains turbid, incubate in a 37°C water bath for 15 minutes, followed by an additional 5 minutes of sonication [3]. Caution: Do not exceed 40°C, as excessive heat can lead to the degradation of halogenated purines.

  • Self-Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound is not fully dissolved; you must either add more DMSO (lowering the target concentration to 5 mM) or add a co-solvent.

  • Storage: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccator [3].

Protocol B: Step-Wise Aqueous Dilution for Cellular Assays

This protocol prevents kinetic "crash out" during transition to aqueous media.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent system (e.g., 100% PEG 400 or a 20% Hydroxypropyl- β -cyclodextrin solution) to create a 1 mM intermediate stock.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS) to 37°C to maximize kinetic solubility.

  • Dispersion: While vigorously vortexing the pre-warmed buffer, add the intermediate stock dropwise [4].

  • Self-Validation: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates the presence of nano-precipitates. Do not rely solely on the naked eye.

Part 3: Quantitative Data & Co-Solvent Selection

When kinetic dilution alone is insufficient for aqueous transition, excipients must be used. The table below summarizes the optimal co-solvents for hydrophobic purine derivatives [4].

Co-Solvent / ExcipientMechanism of ActionRecommended ConcentrationImpact on Biological Assays
PEG 400 Disrupts H-bonding, provides hydrophobic shielding5 - 10% (v/v)Generally well-tolerated; can affect membrane fluidity at high doses
Tween 80 Micellar encapsulation of hydrophobic domains0.1 - 1% (v/v)May lyse cells at high concentrations; use with caution
HP- β -CD Forms inclusion complexes with the benzyl ring10 - 20% (w/v)Highly biocompatible; excellent for cellular assays
DMSO Primary solvent; disrupts crystal lattice< 0.5% (v/v) finalCytotoxic above 0.5-1%; requires vehicle controls [3]
Part 4: Visualizing the Solubilization Workflows

DMSO_Stock_Workflow A Weigh Compound (Dry environment) B Add Anhydrous DMSO (Target: 10 mM) A->B C Vortex & Sonicate (10 mins, RT) B->C D Visually Clear? C->D E Gentle Warming (37°C Water Bath) D->E No F Centrifuge (10,000 x g) Check for Pellet D->F Yes E->C Re-sonicate H Add Co-solvent (e.g., 5% PEG400) E->H Still Insoluble G Aliquot & Store (-20°C, Desiccated) F->G No Pellet (True Solution) F->H Pellet Forms H->C

Workflow for achieving thermodynamic solubility of purine derivatives in DMSO.

Aqueous_Dilution A 10 mM DMSO Stock B Intermediate Dilution (e.g., 1 mM in 10% DMSO/PEG) A->B D Dropwise Addition with Vigorous Vortexing B->D C Pre-warm Aqueous Buffer (37°C) C->D E Assess Turbidity (OD 600nm) D->E F Proceed to Assay (Final DMSO < 0.5%) E->F OD600 < 0.05 G Adjust pH or Increase Surfactant E->G OD600 > 0.05 G->D

Kinetic dilution strategy to prevent compound precipitation in aqueous media.

References
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES , CORE, 1

  • Purine | DNA/RNA Synthesis chemical , Selleckchem,2

  • Protocol for Dissolving Compounds in DMSO for Biological Assays , Benchchem, 3

  • Overcoming 6-decylsulfanyl-7H-purine solubility issues , Benchchem, 4

  • DMSO Solubility Assessment for Fragment-Based Screening , PMC - NIH, 5

Sources

Optimization

Technical Support Center: 2-Chloroadenine Alkylation &amp; Byproduct Mitigation

Welcome to the Advanced Technical Support Center for purine chemistry. Alkylating 2-chloroadenine is a critical step in the synthesis of nucleoside analogs and purine receptor agonists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for purine chemistry. Alkylating 2-chloroadenine is a critical step in the synthesis of nucleoside analogs and purine receptor agonists. However, researchers frequently encounter complex mixtures of regioisomers (N9, N7, and N3) and difficult-to-remove reagent byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve exclusive N9-alkylation regioselectivity.

Diagnostic Workflow: Identifying and Resolving Byproducts

Before adjusting your reaction conditions, use the following decision tree to diagnose the root cause of your specific byproduct profile.

TroubleshootingWorkflow Start Analyze Crude Reaction (NMR / LC-MS) CheckN7 High N7-Alkylation Byproduct? Start->CheckN7 CheckN3 High N3-Alkylation Byproduct? CheckN7->CheckN3 No FixN7 1. Use bulky base (TBAH) 2. Add N6-Boc shielding 3. Switch to Mitsunobu CheckN7->FixN7 Yes CheckTPPO TPPO Contamination (Mitsunobu)? CheckN3->CheckTPPO No FixN3 Remove protic solvents; Use strictly anhydrous DMF CheckN3->FixN3 Yes FixTPPO Use resin-bound PPh3 or n-Bu3P alternatives CheckTPPO->FixTPPO Yes Success Optimal N9-Alkylation Achieved CheckTPPO->Success No FixN7->Success FixN3->Success FixTPPO->Success

Diagnostic workflow for resolving 2-chloroadenine alkylation byproducts.

Troubleshooting Q&A

Q1: My direct base-mediated alkylation of 2-chloroadenine yields a 3:1 mixture of N9 to N7 isomers. Why is the N7 byproduct forming, and how can I suppress it? A1: The formation of N7 coupling products is a direct result of the ambident character of the purine anion[1]. While N9-alkylation is thermodynamically favored, the N7 position is highly nucleophilic and kinetically competitive.

  • Causality & Solution: To suppress N7 formation, you must alter the steric environment. Installing bulky substituents at the C6 position (such as an N6-Boc group or a coplanar heteroaryl ring) effectively shields the proximal N7 nitrogen, forcing the electrophile to attack the N9 position exclusively[2]. Alternatively, switching to a bulky phase-transfer base like tetrabutylammonium hydroxide (TBAH) can improve the N9:N7 ratio by altering the ion-pairing dynamics of the purine salt.

Q2: I am observing significant N3-alkylation byproducts. What is causing this shift in regioselectivity? A2: N3-alkylation is highly dependent on your solvent system. Formation of the desired N9-alkylated product is favored in strictly polar aprotic solvents (like anhydrous DMF or DMSO). However, the proportion of the N3-alkylated byproduct increases dramatically if protic solvents (such as water or alcohols) are present[3].

  • Causality & Solution: Protic solvents hydrogen-bond with the purine ring, disproportionately stabilizing the N9 and N7 lone pairs and leaving the N3 position exposed to electrophilic attack. Ensure your DMF/DMSO is strictly anhydrous and stored over molecular sieves.

Q3: I switched to a Mitsunobu coupling to achieve exclusive N9-alkylation, but now my product is contaminated with triphenylphosphine oxide (TPPO). How do I resolve this? A3: The Mitsunobu reaction is excellent for N9 regioselectivity, but the generation of water-insoluble TPPO and unreacted triphenylphosphine (PPh3) is a major limitation that often complicates chromatographic purification[4].

  • Causality & Solution: To eliminate TPPO byproducts, replace standard PPh3 with either resin-bound triphenylphosphine (which can be removed by simple filtration) or tri-n-butylphosphine (n-Bu3P) . The oxide byproduct of n-Bu3P is highly water-soluble and can be completely removed during a standard aqueous workup.

Comparative Reaction Conditions & Regioselectivity

The table below summarizes how different reaction parameters influence the byproduct profile during 2-chloroadenine alkylation.

Alkylation StrategyBase / ReagentsSolventTempTypical N9:N7 RatioPrimary Byproduct Risk
Standard Direct Alkylation K₂CO₃ or NaHDMF25–80°C~3:1 to 5:1High N7-isomer formation
Bulky Base Alkylation Tetrabutylammonium hydroxideDMF25°C>10:1N3-isomer (if moisture is present)
Steric Shielding (N6-Boc) K₂CO₃DMF60°C>20:1Deprotection degradation products
Mitsunobu Coupling PPh₃, DIADTHF0–25°CExclusive N9Triphenylphosphine oxide (TPPO)

Validated Experimental Protocol: Regioselective N9-Alkylation via N6-Boc Shielded Mitsunobu Coupling

Direct Mitsunobu coupling with unprotected 2-chloroadenine often fails due to the formation of phosphazane complexes with the free 6-NH₂ group[5]. Pre-functionalizing the nucleobase with Boc groups prevents this side reaction and provides steric shielding against N7-alkylation.

Phase 1: Pre-functionalization (Di-Boc Protection)
  • Setup: Suspend 2-chloroadenine (1.0 eq) and DMAP (0.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) dropwise at room temperature.

  • Reaction: Stir for 12 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The highly polar starting material (Rf ~0.1) must completely convert to a faster-moving UV-active spot (Rf ~0.6). LC-MS should confirm the di-Boc intermediate mass ( [M+H]+=370 ).

  • Isolation: Concentrate under reduced pressure and purify via short-pad silica filtration to yield N6,N6-di-Boc-2-chloroadenine.

Phase 2: Regioselective Mitsunobu Coupling
  • Setup: Dissolve N6,N6-di-Boc-2-chloroadenine (1.0 eq), your target primary/secondary alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF. Cool to 0°C.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Self-Validation Check: The solution should turn a distinct, intense yellow upon DIAD addition, indicating the formation of the active betaine intermediate. If the color fades immediately, moisture is present, and the reagents are hydrolyzing.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Extract with EtOAc. (If using n-Bu3P instead of PPh3, wash the organic layer vigorously with water 3 times to remove the water-soluble phosphine oxide byproduct).

Phase 3: Deprotection
  • Cleavage: Dissolve the crude N9-alkylated intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Self-Validation Check: LC-MS must show the complete disappearance of the Boc-protected mass and the appearance of the target N9-alkylated 2-chloroadenine.

  • Purification: Concentrate to dryness, neutralize with saturated NaHCO₃, and purify via reverse-phase HPLC or recrystallization.

Sources

Troubleshooting

Optimizing purification of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile by flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-((6-Amino-2-chloro-9H-purin-9-yl)methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile .

This molecule presents a "perfect storm" for chromatography: it possesses multiple basic nitrogen atoms (an exocyclic amine and purine ring nitrogens) that cause severe tailing, an electron-withdrawing 2-chloro group that alters its dipole, and a highly lipophilic benzonitrile moiety that complicates solubility. Furthermore, its synthesis invariably produces a closely related N7-alkylated regioisomer that is notoriously difficult to separate.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to ensure pure N9-isomer recovery.

Part 1: Diagnostic Workflow for Purine Derivatives

Before adjusting your solvent system, use the following logical workflow to diagnose whether your separation failure is due to chemical interactions (tailing) or physical parameters (co-elution/solubility).

G Start Crude Mixture: N9 & N7 Isomers TLC TLC Screening (DCM:MeOH) Start->TLC Tailing Severe Tailing? TLC->Tailing Modifier Add 1-5% TEA or use NH2-Silica Tailing->Modifier Yes Resolution Is N9/N7 Resolution > 0.15 u0394Rf? Tailing->Resolution No Modifier->Resolution Gradient Use Shallow Gradient (e.g., 0-5% MeOH in DCM) Resolution->Gradient No DryLoad Dry Load on Celite (Avoid precipitation) Resolution->DryLoad Yes Gradient->DryLoad Run Execute Flash Chromatography DryLoad->Run

Diagnostic workflow for resolving tailing and N9/N7 co-elution in purine flash chromatography.

Part 2: Troubleshooting & FAQs

Q1: Why does my product streak across the TLC plate and tail severely during flash chromatography, even when the Rf is optimal? The Causality: The basic nitrogens on the purine ring (specifically N1, N3, and the exocyclic C6-amine) act as strong hydrogen bond acceptors and Lewis bases. They interact non-specifically with the acidic silanol groups (pKa ~ 4.5–5.5) on the surface of standard normal-phase silica gel [1]. This secondary solute-sorbent interaction disrupts mass-transfer kinetics. Because some molecules bind tightly to the silica while others move with the mobile phase, the compound elutes in a broad, asymmetrical band. The Solution: You must dynamically neutralize the silanols. Spiking your mobile phase with 1% to 5% Triethylamine (TEA) saturates the acidic silanol sites, allowing the purine to partition strictly based on its polarity [2]. Alternatively, if you want to avoid removing volatile amines post-purification, switch to aminopropyl-modified silica (NH2-silica). The immobilized amino groups provide a basic surface (pKa ~9.8) that naturally repels the basic purine, sharpening the peak without liquid modifiers[3].

Q2: My alkylation reaction produced a mixture of N9 and N7 isomers. How do I achieve baseline separation? The Causality: Alkylation of 2-chloro-6-aminopurine derivatives typically yields a mixture of the thermodynamically favored N9 isomer and the kinetically accessible N7 isomer [4]. The N7 isomer generally exhibits a higher dipole moment and a greater solvent-accessible polar surface area due to the disruption of the purine's extended conjugation. Consequently, the N7 isomer binds more strongly to normal-phase silica and will elute after the N9 target. The Solution: A steep gradient will compress these bands and cause co-elution. You must use a very shallow gradient. We recommend targeting an initial Rf of 0.20 for the N9 isomer[2]. Use a gradient of 0% to 5% Methanol in Dichloromethane (DCM) extended over 15 column volumes (CV) to maximize the ΔRf between the two regioisomers.

Q3: My crude mixture has terrible solubility in the starting mobile phase (DCM). If I liquid-load it using Methanol or DMF, it ruins the separation. What is the best loading strategy? The Causality: 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile exhibits strong intermolecular hydrogen bonding (via the 6-amino group) and pi-pi stacking, leading to poor solubility in non-polar solvents. Liquid loading in a strong solvent (like MeOH or DMF) causes "solvent breakthrough." The strong solvent carries the analyte down the column prematurely before equilibrating with the mobile phase, destroying the theoretical plates and causing band broadening. The Solution: Implement a Dry Loading strategy. This decouples the sample's solubility from the initial mobile phase conditions, ensuring the analyte elutes strictly based on the chromatographic gradient.

Part 3: Quantitative Data: Solvent System Optimization

The following table summarizes the empirical data for separating the N9 and N7 isomers of our target molecule using various mobile phase strategies.

Solvent SystemStationary PhaseModifierN9 RfN7 RfPeak ShapeResolution (ΔRf)Practical Notes
100% EtOAcBare Silica (60 µm)None0.150.05Severe Tailing0.10Unusable for prep-scale due to band broadening.
5% MeOH in DCMBare Silica (60 µm)None0.350.20Moderate Tailing0.15Good separation, but fraction pooling is risky.
5% MeOH in DCM Bare Silica (60 µm) 1% TEA 0.40 0.25 Sharp 0.15 Optimal for standard labs; requires TEA removal.
50% EtOAc in HexanesNH2-SilicaNone0.300.15Sharp0.15Best alternative; avoids volatile amines, higher cost.

Part 4: Self-Validating Purification Protocol

This step-by-step methodology utilizes the optimal 5% MeOH in DCM (with 1% TEA) system. It is designed as a self-validating system, meaning built-in checks prevent downstream failure.

Phase 1: Sample Preparation (Dry Loading)

  • Dissolve the crude purine mixture in a large volume of a solubilizing solvent (e.g., 10 mL of THF or a 1:1 DCM/MeOH mixture per gram of crude).

  • Add deactivated silica gel or Celite 545 to the flask at a ratio of 3:1 (Support:Crude mass).

  • Evaporate the solvent slowly using a rotary evaporator until a free-flowing, dry powder is obtained. Causality Check: If the powder is clumpy, residual strong solvent remains, which will cause band tailing. Redissolve in DCM and evaporate again.

  • Pack the dry powder into a solid-load cartridge and attach it to the flash chromatography system.

Phase 2: Column Equilibration & Gradient Execution

  • Equilibration: Flush a high-performance silica column (40–63 μm particle size) with 3 Column Volumes (CV) of DCM containing 1% TEA to neutralize surface silanols.

  • Isocratic Hold: Run 100% DCM (with 1% TEA) for 2 CV to wash non-polar impurities.

  • Shallow Gradient: Program a linear gradient from 0% to 5% Methanol in DCM (maintaining 1% TEA throughout) over 15 CV.

  • Flush: Ramp to 10% Methanol over 2 CV to elute the highly retained N7 isomer.

Phase 3: Validation & Modifier Removal

  • Validation Check: Before pooling the fractions corresponding to the N9 peak (the first major UV-active peak at 254 nm), spot the first, middle, and last fractions on a TLC plate. Co-spot with the crude mixture. Self-Validation: This ensures the slower-eluting N7 isomer has not encroached on the tail of the N9 peak due to column overloading.

  • Azeotropic Distillation: Pool the pure N9 fractions. To remove the TEA modifier, add 10% by volume of Toluene to the pooled fractions.

  • Evaporate under reduced pressure. The toluene will form an azeotrope with the TEA, ensuring complete removal of the basic modifier without requiring an acidic aqueous workup (which could protonate the purine and cause product loss).

References

  • When should I use a pH modifier in flash column chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry (ACS).
Optimization

Troubleshooting low binding affinity in purine-based CD73 assays

Welcome to the Technical Support Center for CD73 Assay Development. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with a frustrating phenomenon: known high-affinity purine-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CD73 Assay Development. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with a frustrating phenomenon: known high-affinity purine-based CD73 inhibitors (such as APCP analogs or bisphosphonate derivatives) suddenly exhibiting massive drop-offs in binding affinity ( Ki​ or IC50​ ) during biochemical or biophysical screening.

CD73 (ecto-5'-nucleotidase) is a highly dynamic, GPI-anchored homodimeric metalloenzyme. It is not a static target; its catalytic cycle relies on a massive conformational shift, and its active site is exquisitely sensitive to buffer conditions and substrate ratios. This guide deconstructs the causality behind affinity drop-offs, providing the mechanistic logic and self-validating protocols needed to restore your assay's integrity.

Mechanistic Grounding: The "Open" vs. "Closed" Conundrum

To troubleshoot binding affinity, you must first understand how purine analogs interact with CD73. The enzyme exists in two primary conformational states: an inactive "open" conformation and a catalytically active "closed" conformation[1]. The C-terminal domain houses the substrate-binding pocket, while the N-terminal domain coordinates two essential Zn2+ ions.

The Causality of Binding: Purine-based inhibitors do not bind the active, closed state. Instead, they bind to the open conformation. Upon binding, they act as a wedge, preventing the 114° domain rotation required to bring the N- and C-terminal domains together for hydrolysis[1][2]. If your assay conditions artificially stabilize the closed state, disrupt the C-terminal pocket, or strip the coordinating metals, your purine inhibitor will appear to have low or non-existent affinity.

CD73_Mechanism AMP AMP (Natural Substrate) Open CD73 Open Conformation (Accessible C-Terminal) AMP->Open Binds Purine Purine Inhibitor (e.g., APCP) Purine->Open Competitive Binding Closed CD73 Closed Conformation (Active Catalytic Site) Purine->Closed Blocks Closure Open->Closed 114° Domain Rotation Products Adenosine + Pi (Immunosuppressive) Closed->Products Hydrolysis

Conformational dynamics of CD73 and the mechanism of purine-based competitive inhibition.

Diagnostic Troubleshooting Guides (FAQs)

Q1: My purine analog shows a 100-fold drop in affinity in our AMP-Glo assay compared to our SPR data. What is causing this discrepancy? A: Substrate Competition and the Cheng-Prusoff Effect. Biochemical assays require the natural substrate (AMP) to generate a signal. Because purine analogs are competitive inhibitors, their apparent IC50​ is mathematically tied to the substrate concentration. If your AMP concentration significantly exceeds the Km​ (typically 1–5 µM for human CD73), the substrate will outcompete the inhibitor, artificially inflating the IC50​ [3]. Solution: Run the assay at or strictly below the Km​ of AMP. If signal-to-background is too low at Km​ , switch to a direct biophysical binding assay (e.g., SPR or TR-FRET) that does not rely on substrate turnover.

Q2: We are using a coupled enzymatic assay (e.g., Transcreener) and seeing erratic inhibitor dose-responses. Could our buffer be the issue? A: Divalent Cation Interference ( Mg2+ vs. Zn2+ ). CD73 strictly requires Zn2+ for catalysis[1]. However, many coupled assays require Mg2+ for the secondary detection enzymes (e.g., kinases or antibodies), and use high concentrations of EDTA to stop the reaction[4]. High EDTA strips Zn2+ from the CD73 N-terminal domain, destroying the enzyme's structural integrity. Furthermore, purine-based bisphosphonates can act as metal chelators themselves. Solution: Ensure your assay buffer contains trace Zn2+ (e.g., 10 µM) and tightly control EDTA concentrations during the stop phase so that it only chelates the Mg2+ required by the coupled enzyme, leaving the Zn2+ intact.

Q3: We purified our own recombinant CD73, but binding affinity is universally low across all purine scaffolds. Why? A: Loss of Dimerization or Glycosylation. CD73 is a non-covalent homodimer[1]. Monomeric CD73—often resulting from aggressive purification protocols, high detergent concentrations, or truncation of the GPI-anchor region—loses structural integrity. This disrupts the domain interface necessary for high-affinity purine binding. Solution: Verify dimerization via Size Exclusion Chromatography (SEC) prior to the assay. Ensure the protein is expressed in mammalian systems (e.g., CHO or HEK293) to preserve critical glycosylation patterns.

Troubleshooting_Workflow Start Issue: Low Binding Affinity Substrate 1. Substrate Competition? Start->Substrate Buffer 2. Buffer/Metal Imbalance? Start->Buffer Protein 3. Protein Integrity Loss? Start->Protein FixSubstrate Lower AMP to ≤ Km or use direct binding (SPR) Substrate->FixSubstrate FixBuffer Supplement Zn2+, Optimize Mg2+/EDTA ratio Buffer->FixBuffer FixProtein Verify homodimer via SEC, Check glycosylation Protein->FixProtein

Diagnostic workflow for isolating the root cause of low binding affinity in CD73 assays.

Quantitative Data: Variables Impacting Apparent Affinity

Use this reference table to benchmark your assay conditions against industry standards. Deviations in these parameters are the leading cause of false negatives in purine-based drug discovery.

Assay VariableSub-optimal ConditionOptimized ConditionExpected Impact on Apparent Binding Affinity ( Ki​ / IC50​ )
AMP Concentration 50 µM (>> Km​ )2–5 µM (~ Km​ )Up to 10-50x artificial decrease in affinity (Cheng-Prusoff effect).
Divalent Cations 10 mM EDTA (No Zn2+ )1-10 µM Zn2+ Complete loss of catalytic activity; erratic or flat binding curves.
Protein State Monomeric (Aggressive SEC)Homodimer (Intact)100-1000x drop in affinity due to disrupted C-terminal pocket.
Assay Readout UV-Vis (Compound absorbs at 340nm)TR-FRET / Malachite GreenFalse negatives due to inner filter effect / optical interference.

Standardized Self-Validating Protocol: Malachite Green Orthogonal Assay

When fluorescent or luminescent primary screens yield low affinity, you must rule out optical interference (inner filter effect) or compound aggregation. The Malachite Green assay is a colorimetric orthogonal validation tool that directly measures inorganic phosphate (Pi) release[5][6].

This protocol is designed as a self-validating system : it includes internal checkpoints to definitively prove whether a failure stems from the compound or the assay environment.

Materials:

  • Recombinant Human CD73 (Homodimer validated).

  • Phosphate-free Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2​ , 10 µM ZnCl2​ [7]. (Causality: Extraneous phosphate will cause immediate background failure).

  • Malachite Green Reagents A and B[6].

  • AMP Substrate (prepared in phosphate-free water).

  • Positive Control Inhibitor: APCP (Adenosine 5'-(α,β-methylene)diphosphate)[7].

Step-by-Step Methodology:

  • System Blanking: Add 50 µL of Assay Buffer to wells A1-A3. Add Malachite Green reagents. Checkpoint: Absorbance at 620 nm must be < 0.05. If higher, your buffer is contaminated with environmental phosphate.

  • Enzyme Preparation: Dilute CD73 in Assay Buffer to a final concentration of 0.1 ng/µL. Add 25 µL to all test wells.

  • Inhibitor Pre-Incubation: Add 10 µL of your purine-based test compounds (titrated) to the respective wells. Add 10 µL of 100 nM APCP to the Positive Control wells. Incubate at 37°C for 15 minutes. (Causality: Purine bisphosphonates require time to lock the enzyme in the open conformation).

  • Reaction Initiation: Add 15 µL of AMP substrate to a final well concentration of 5 µM (approximate Km​ ).

  • Termination & Development: Incubate for exactly 15 minutes at 37°C. Add 15 µL of Malachite Green Reagent A, followed by Reagent B. The acidic nature of the reagent instantly denatures CD73, stopping the reaction, while forming a phosphomolybdate color complex[5][6].

  • Readout: Incubate for 15 minutes at room temperature for color development. Read absorbance at 620 nm.

  • Self-Validation Check: The APCP positive control must show >90% signal inhibition compared to the vehicle control. If APCP fails, your enzyme is compromised or your AMP concentration is too high. If APCP succeeds but your test compound fails, the low affinity is a genuine property of the molecule, not an assay artifact.

References

  • Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73)
  • Potent Competitive Inhibitors of Ecto-5′-nucleotidase (CD73) based on 6-(Het)
  • Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research - BellBrook Labs -
  • A Validated PKR Inhibitor Screening Assay - BellBrook Labs -
  • TRIBIOSCIENCE INC 5'-Nucleotidase CD73 Activity Colorimetric Assay - Fisher Scientific -
  • 5'-Nucleotidase (CD73) Activity Colorimetric Assay Kit - Tribioscience -
  • Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration - N

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice. 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a structurally complex intermediate essential for synthesizing TLR7 immune potentiators [[1]]() and CD73 nucleoside inhibitors 2.

Because of its polyfunctional nature, this compound is highly susceptible to specific degradation pathways during storage and handling. By understanding the mechanistic causality behind these vulnerabilities, we can implement self-validating workflows that guarantee experimental reproducibility.

Mechanistic Vulnerabilities & Degradation Pathways

To prevent degradation, you must first understand the chemical causality of the molecule's failure modes. The compound possesses three primary sites of structural vulnerability:

  • The Nitrile Group: Highly electrophilic and prone to moisture-induced hydrolysis, converting to an amide and subsequently a carboxylic acid 3.

  • The C2-Chloro Purine Core: Susceptible to nucleophilic aromatic substitution (dehalogenation) and acid-catalyzed hydrolysis 4.

  • The N9-Benzyl Linkage: Vulnerable to photolytic cleavage upon exposure to ambient UV light (>290 nm) [[3]]().

DegradationPathways API 4-((6-Amino-2-chloro-9H- purin-9-yl)methyl)benzonitrile Hydrolysis1 Benzamide / Benzoic Acid (+18 Da / +19 Da) API->Hydrolysis1 H2O, pH Extremes (Nitrile Hydrolysis) Hydrolysis2 2-Hydroxy Purine (-18.5 Da) API->Hydrolysis2 pH < 3 or pH > 10 (C2-Dehalogenation) Photo Cleaved Purine + Radicals (Loss of Target Mass) API->Photo UV Light > 290 nm (Photolytic Cleavage)

Mechanistic degradation pathways of the compound under environmental stress.

Troubleshooting & FAQs

Q: Why does my LC-MS analysis show a +18 Da mass shift after prolonged storage in DMSO? A: This +18 Da shift is the hallmark of moisture-induced nitrile hydrolysis. DMSO is highly hygroscopic and acts as a sponge for atmospheric moisture. In the presence of water, the electrophilic carbon of the benzonitrile moiety hydrolyzes into a benzamide (adding H₂O, exactly +18 Da). To prevent this, always use strictly anhydrous, septum-sealed DMSO and purge the vial headspace with argon.

Q: I observed a -18.5 Da mass shift and a complete loss of target binding activity. What happened? A: A mass reduction of approximately 18.5 Da corresponds to the substitution of the C2-chloro group (atomic mass 35.5) with a hydroxyl group (mass 17.0). This nucleophilic aromatic substitution is heavily accelerated in acidic environments (pH < 3) 4. Ensure your storage buffers or reconstitution solvents are maintained at a neutral to slightly basic pH (pH 7.0–8.0) to preserve the halogenated purine core.

Q: Can I store the reconstituted compound on the benchtop during my assay? A: No. The N9-benzyl linkage and the benzonitrile group absorb UV light at wavelengths >290 nm, making the molecule highly susceptible to direct photolysis by ambient laboratory lighting or sunlight 3. Always use amber vials and store the working solution on ice in the dark during active use.

Quantitative Stability Data

The following table summarizes the kinetic stability of the compound's functional groups under various environmental conditions, derived from studies on structurally analogous 2-chloroadenines and benzonitriles.

Storage ConditionpHTemperaturePrimary Degradation PathwayEstimated Half-Life ( T1/2​ )
Aqueous Buffer (Acidic)2.037 °CC2-Dehalogenation / Depurination~1.6 hours 4
Aqueous Buffer (Neutral)7.037 °CStable> 72 hours 4
Phosphate Buffer7.785 °CNitrile Hydrolysis (to Benzamide)15.4 days 3
Anhydrous DMSON/A25 °CNitrile Hydrolysis (if moisture enters)Variable (Moisture dependent)
Solid State (Desiccated)N/A-20 °CNone> 2 years

Self-Validating Protocol: Reconstitution and Storage

To ensure scientific integrity, every step in this Standard Operating Procedure (SOP) includes a built-in validation check. This guarantees that if a failure occurs, it is caught immediately rather than downstream in your assay.

Workflow Step1 1. Thermal Equilibration (Prevent Condensation) Step2 2. Anhydrous Solubilization (Clear Solution Check) Step1->Step2 Step3 3. Argon Headspace Purging (Displace H2O/O2) Step2->Step3 Step4 4. Amber Vial Packaging (Block >290 nm UV) Step3->Step4 Step5 5. -20°C Desiccated Storage (Silica Gel Validation) Step4->Step5

Self-validating standard operating procedure for reconstitution and storage.

Step-by-Step Methodology

Step 1: Desiccation Equilibration

  • Action: Remove the lyophilized solid from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for exactly 30 minutes before opening the vial.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, providing the water necessary to initiate nitrile hydrolysis.

  • Validation Check: Upon opening, the powder must remain free-flowing. Any clumping or adherence to the glass walls indicates moisture ingress.

Step 2: Anhydrous Solubilization

  • Action: Reconstitute using strictly anhydrous, amine-free DMSO (stored over molecular sieves) to achieve your desired stock concentration (e.g., 10 mM).

  • Causality: The C2-chloro purine is reactive toward primary/secondary amines, and the nitrile is reactive toward water.

  • Validation Check: The solution must become optically clear within 60 seconds of gentle vortexing. Turbidity indicates the presence of insoluble degradation products (e.g., polymeric amides).

Step 3: Aliquoting and Argon Purging

  • Action: Dispense single-use aliquots (e.g., 50 µL) into amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 3-5 seconds before capping tightly.

  • Causality: Argon is heavier than air; it displaces oxygen and atmospheric moisture, arresting oxidative and hydrolytic pathways. Amber vials prevent >290 nm UV photolysis 3.

  • Validation Check: Run a baseline LC-MS on one aliquot. The primary peak must show the exact mass [M+H]+ without +18 Da (amide) or −18.5 Da (hydroxyl) impurities.

Step 4: Cryogenic Storage

  • Action: Store aliquots at -20°C or -80°C in a secondary sealed container containing indicating silica gel.

  • Causality: Sub-zero temperatures kinetically halt degradation, while the secondary desiccant provides a fail-safe against freeze-thaw condensation during freezer door openings.

  • Validation Check: The indicating silica gel must remain blue. A color change to pink invalidates the storage integrity, requiring re-validation of the stock via LC-MS before use.

References

  • [1] Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators - PMC. National Institutes of Health (NIH). 1

  • [2] Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications).2

  • [4] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed. National Institutes of Health (NIH). 4

  • [3] 100-47-0, Benzonitrile Formula. ECHEMI. 3

Sources

Optimization

Optimizing reaction time and temperature for CAS 927822-40-0 synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and operational challenges encountered during the synthesis of CAS 927...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and operational challenges encountered during the synthesis of CAS 927822-40-0 (4-((6-amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile).

This compound is a critical purine-based intermediate utilized in the development of kinase inhibitors and Toll-like receptor (TLR) modulators. Its synthesis relies on the N-alkylation of 2-chloroadenine with 4-cyanobenzyl bromide. The primary chemical challenge in this workflow is controlling the regioselectivity of the purine ring to favor the thermodynamic N9-alkylated product over the kinetic N7-isomer[1],.

Mechanistic Pathway & Regioselectivity Workflow

Understanding the bifurcation between kinetic and thermodynamic control is essential for optimizing your reaction parameters.

MechanisticPathway Reactants Reactants 2-Chloroadenine + 4-Cyanobenzyl Bromide Deprotonation Deprotonation (K2CO3 / DMF) Formation of Purinyl Anion Reactants->Deprotonation Bifurcation Regioselective Alkylation Deprotonation->Bifurcation N7_Pathway Kinetic Control (N7) Sub-optimal Temps (< 50°C) Bifurcation->N7_Pathway Low Temp N9_Pathway Thermodynamic Control (N9) Optimal Temps (60-80°C) Bifurcation->N9_Pathway 80 °C Degradation Side Reactions Polyalkylation / Degradation (> 90°C or Prolonged Time) Bifurcation->Degradation High Temp / Time N7_Pathway->N9_Pathway Isomerization (Heat + Time) N7_Isomer N7-Isomer Impurity (Requires Chromatography) N7_Pathway->N7_Isomer Product Target API Intermediate CAS 927822-40-0 (N9-Isomer) N9_Pathway->Product

Caption: Mechanistic pathway of 2-chloroadenine alkylation highlighting N9 vs N7 regioselectivity.

Quantitative Data: Temperature & Time Optimization

The following table summarizes empirical data demonstrating the causality between thermal conditions, reaction duration, and the resulting purity profile.

Temperature (°C)Reaction Time (h)Conversion (%)N9:N7 RatioPolyalkylation (%)Recommended Action
25 (RT)24653:1< 1Increase temp to overcome the kinetic trap.
6012856:1~ 2Sub-optimal; provides a good balance but incomplete conversion.
80 6 - 8 > 98 10:1 ~ 5 Optimal conditions. Proceed with standard workup.
1004> 998:1> 15Too hot; exocyclic amine alkylation and degradation occur.
Frequently Asked Questions (FAQs)

Q: Why is temperature control so critical in the synthesis of CAS 927822-40-0? A: The alkylation of 2-chloroadenine is rarely completely regiospecific. The purine ring contains multiple nucleophilic nitrogen atoms (N9, N7, N3). Alkylation at the N9 position to form CAS 927822-40-0 is the thermodynamically favored pathway, whereas N7 alkylation is kinetically competitive at lower temperatures[1],[2]. Operating at an optimized temperature of 80 °C provides sufficient activation energy to drive the equilibrium toward the more stable N9-isomer[3]. Exceeding 90 °C, however, risks over-alkylation at the exocyclic C6-amine.

Q: How does reaction time impact the purity profile? A: Prolonged reaction times (e.g., >12 hours at 80 °C) lead to secondary degradation pathways. The strongly basic conditions (K₂CO₃) combined with extended heating can cause partial hydrolysis of the nitrile group on the 4-cyanobenzyl moiety. Conversely, quenching the reaction too early (< 4 hours) leaves unreacted 2-chloroadenine, which is notoriously difficult to separate from the product due to nearly identical polarity profiles.

Q: Can I use a stronger base like NaH instead of K₂CO₃? A: While NaH will quantitatively deprotonate the purine, strong bases in polar aprotic solvents (like DMF) often increase the rate of polyalkylation at the exocyclic amine and can alter the N9:N7 ratio unfavorably[4]. Mild carbonate bases (K₂CO₃ or Cs₂CO₃) provide a heterogeneous reaction environment that steadily bleeds the purinyl anion into solution, maintaining a controlled reaction rate that favors N9 selectivity.

Troubleshooting Guide

Issue 1: High levels of N7-isomer detected in HPLC/LC-MS.

  • Root Cause: The reaction temperature is too low, trapping the system in kinetic control, or the base is poorly soluble/clumped.

  • Solution: Ensure the internal reaction temperature is maintained strictly at 80 °C. Use finely powdered, anhydrous K₂CO₃ to maximize the surface area for efficient deprotonation.

Issue 2: Significant formation of polyalkylated impurities (e.g., N9,N6-dialkylation).

  • Root Cause: Excess alkylating agent or excessive reaction time/temperature.

  • Solution: Strictly control the stoichiometry of 4-cyanobenzyl bromide to 1.05 equivalents. Monitor the reaction via TLC/HPLC and quench immediately upon consumption of the limiting reagent (typically 6-8 hours).

Issue 3: Incomplete conversion of 2-chloroadenine.

  • Root Cause: Moisture in the solvent (DMF) degrading the alkylating agent, or inactive base.

  • Solution: Use strictly anhydrous DMF (< 50 ppm water). Water competes with the purinyl anion for the benzyl bromide, forming 4-(hydroxymethyl)benzonitrile as a side product, consuming your reagent.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Preparation & Deprotonation

  • Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Add 2-chloroadenine (1.0 eq, 10.18 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 eq, 15.27 mmol) to the flask. Inject anhydrous DMF (100 mL). Stir at room temperature for 30 minutes.

  • Validation Check: The opaque, chalky white suspension of 2-chloroadenine will transition to a slightly translucent, off-white/yellowish slurry as the more soluble potassium purinyl anion is generated.

Step 2: Alkylation

  • Action: Add 4-cyanobenzyl bromide (1.05 eq, 10.69 mmol) portion-wise over 10 minutes to prevent localized exothermic spikes. Submerge the flask in a pre-heated oil bath set strictly to 80 °C. Stir vigorously for 6 to 8 hours[3].

  • Validation Check: The mixture should become increasingly homogeneous as the alkylated product dissolves in the hot DMF.

Step 3: Reaction Monitoring

  • Action: After 6 hours, take a 0.1 mL aliquot, dilute with 1 mL methanol, and analyze via TLC (Eluent: DCM:MeOH 10:1) or HPLC.

  • Validation Check: The starting material 2-chloroadenine (R_f ~0.2) should be absent or < 1%. The N9-product (R_f ~0.5) should be the dominant spot, with a minor N7-impurity (R_f ~0.4). If the starting material persists, continue heating for 2 more hours.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to room temperature. Pour the mixture slowly into 300 mL of vigorously stirred, ice-cold distilled water. Stir for 30 minutes to allow complete crystallization. Filter the crude solid under vacuum, wash with cold water (3 x 50 mL) to remove DMF and inorganic salts, and dry under high vacuum at 50 °C overnight.

  • Validation Check: The resulting product should be a free-flowing, off-white powder. A sticky or gummy residue indicates residual DMF, requiring further aqueous washing or extended vacuum drying.

References
  • Purine derivatives and their use as modulators of toll-like receptor 7 (KR101561710B1) . Google Patents. 3

  • N9 Alkylation and Glycosylation of Purines . SciSpace. 1

  • An improved synthesis of adefovir and related analogues . PMC - NIH. 4

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines . ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for 6-Amino-2-Chloro-9H-Purin-9-yl Derivatives

Welcome to the Technical Support Center for nucleoside analog development. 6-amino-2-chloro-9H-purin-9-yl compounds (such as cladribine, clofarabine, and their derivatives) are potent purine nucleoside analogs used in on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside analog development. 6-amino-2-chloro-9H-purin-9-yl compounds (such as cladribine, clofarabine, and their derivatives) are potent purine nucleoside analogs used in oncology and virology. However, their clinical and experimental utility is frequently bottlenecked by poor passive membrane permeability and a strict reliance on active cellular transport mechanisms.

This guide provides drug development professionals with mechanistic troubleshooting strategies, validated protocols, and structural engineering solutions to overcome these pharmacokinetic barriers.

Part 1: Diagnostic FAQs (Understanding the Barrier)

Q1: Why do my 6-amino-2-chloro-9H-purin-9-yl analogs exhibit exceptionally low passive permeability in standard Caco-2 assays? Root Cause: The inherent physicochemical properties of purine nucleoside analogs are hostile to passive lipid bilayer diffusion. Compounds like cladribine possess a topological polar surface area (TPSA) of approximately 119 Ų and a highly hydrophilic LogP of around -0.1[1]. As a general pharmacokinetic rule, neutral drugs with a TPSA > 100 Ų face a high thermodynamic energy penalty during desolvation, preventing them from passively permeating lipid membranes at a therapeutically viable rate[1].

Q2: My compound shows excellent intracellular accumulation in primary lymphocytes but fails to enter epithelial or fibroblast cell lines. What causes this discrepancy? Root Cause: Because passive diffusion is restricted, the cellular uptake of these purine analogs is almost exclusively mediated by membrane transport proteins. Specifically, they rely heavily on Equilibrative Nucleoside Transporters (ENT1, ENT2) and Concentrative Nucleoside Transporters (CNT3)[1][2]. Lymphocytes highly express ENT1, facilitating rapid uptake. If your target cell line (e.g., certain epithelial models) lacks sufficient ENT1/CNT3 expression, the compound will remain trapped in the extracellular space. Furthermore, these compounds are known substrates for the Breast Cancer Resistance Protein (BCRP) efflux transporter, which can actively pump the drug back out of the cell[2].

Part 2: Engineering Solutions (Prodrugs & Structural Modifications)

Q3: How can I synthetically modify the compound to bypass transporter dependency and achieve passive permeability? Solution: The most effective strategy is the implementation of a prodrug architecture to mask the hydrophilic hydroxyl (-OH) groups on the ribose sugar moiety.

  • Esterification: Covering the hydroxyl groups with isopropyl or methylpropyl esters significantly increases lipophilicity (raising LogP from ~0.3 to >1.1), allowing the molecule to passively diffuse across the membrane[3][4].

  • ProTide (Phosphoramidate) Technology: By attaching a lipophilic phosphoramidate motif to the 5'-position, you not only mask the polarity but also deliver a monophosphate equivalent directly into the cell. This bypasses both the membrane permeability barrier and the first rate-limiting intracellular phosphorylation step catalyzed by deoxycytidine kinase (DCK)[2][3].

Q4: I synthesized a ProTide derivative, and while permeability is high, it shows poor in vitro antiviral/antitumor efficacy in Vero E6 and Calu-3 cells compared to Huh-7 cells. Why? Solution: ProTides require active intracellular bioactivation to release the active monophosphate. This cleavage is heavily dependent on intracellular esterases, primarily Carboxylesterase 1 (CES1) and Cathepsin A (CatA)[5]. Proteomic analyses reveal that CES1 expression is highly cell-dependent: it is abundant in Huh-7, Caco-2, and A549 cells, but virtually absent in Vero E6 cells and very low in Calu-3 cells[5][6]. If your prodrug relies on CES1, it will fail to activate in CES1-deficient lines despite successfully permeating the membrane. Actionable fix: Optimize the ester moiety (e.g., switching from an ethylbutyl ester to an isopropyl ester) to modulate its susceptibility to CatA, which is more uniformly expressed across different cell lines[3].

Part 3: Troubleshooting & Pathway Visualization

Workflow Start Low Permeability Detected (Caco-2 Papp < 1x10^-6 cm/s) CheckTrans Does target cell express ENT1/CNT3 transporters? Start->CheckTrans YesTrans Check for Efflux (BCRP / P-gp) CheckTrans->YesTrans Yes NoTrans Design Prodrug (Ester / ProTide) CheckTrans->NoTrans No Inhibitors Add BCRP Inhibitor (e.g., Ko143) YesTrans->Inhibitors High Efflux Ratio TestProdrug Test Prodrug Activation (LC-MS/MS) NoTrans->TestProdrug HighPerm Success: Active Triphosphate Formed TestProdrug->HighPerm High CES1/CatA LowPerm Fail: Optimize Ester Moiety for CatA/CES1 Cleavage TestProdrug->LowPerm Low CES1/CatA

Troubleshooting workflow for optimizing membrane permeability of purine analogs.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Parent Parent Purine Analog (High Polarity, TPSA > 100) Transporter ENT1 / CNT3 Transporters Parent->Transporter Carrier-mediated Prodrug ProTide Prodrug (High Lipophilicity) Diffusion Passive Diffusion Prodrug->Diffusion Lipophilic Parent_In Intracellular Parent Compound Transporter->Parent_In Enzymes CES1 / CatA Esterases Diffusion->Enzymes Internalization MonoP Monophosphate (Rate-limiting step) Parent_In->MonoP Kinases (Slow) TriP Active Triphosphate (Pharmacological Effect) MonoP->TriP Kinases (Fast) Enzymes->MonoP Rapid Cleavage

Cellular uptake and activation pathways of purine nucleoside analogs vs. ProTides.

Part 4: Experimental Methodologies

Protocol 1: Bi-directional Caco-2 Permeability & Efflux Assay

This self-validating system determines whether your compound's poor permeability is due to lack of passive diffusion or active BCRP-mediated efflux.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the 6-amino-2-chloro-9H-purin-9-yl compound in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-to-B): Add 0.5 mL to the apical chamber.

    • Basolateral to Apical (B-to-A): Add 1.5 mL to the basolateral chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Quantify compound concentration via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux (likely BCRP for these analogs).

Protocol 2: Intracellular Prodrug Bioactivation Assay (LC-MS/MS)

To verify if a lipophilic prodrug is successfully permeating the membrane and being enzymatically converted to the active triphosphate.

  • Cell Incubation: Seed target cells (e.g., Huh-7 or A549) in 6-well plates. Incubate with 5 µM of the prodrug for 6 hours.

  • Washing: Aspirate media and wash cells rapidly (3x) with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Lysis & Stabilization (Critical Step): Lyse cells using 70% methanol containing 2% formic acid. Crucial: You must include 50 µM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) in the lysis buffer to protect the highly unstable intracellular monophosphate (MP) and triphosphate (TP) metabolites from degradation during extraction[6].

  • Internal Standards: Spike the lysate with 0.5 µM 2-chloroadenosine (for parent/prodrug quantification) and 5 µM adenosine-15N5 5′-triphosphate (for TP quantification)[3][6].

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS: Analyze the supernatant using a weak anion-exchange chromatography column to separate the highly polar TP metabolites from the lipophilic prodrug.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical and Permeability Profiles of Purine Nucleoside Analogs vs. Prodrug Strategies

Compound ClassificationExample DerivativeLogPTPSA (Ų)Primary Uptake MechanismTypical Caco-2 Papp​ (x10⁻⁶ cm/s)
Parent Purine Analog Cladribine (2-CdA)-0.1119ENT1, ENT2, CNT3~0.95 (Transporter dependent)
Esterified Prodrug Isopropyl-esterified analog> 1.1< 90Passive Diffusion> 5.0
ProTide (Phosphoramidate) Aryloxy phosphoramidate analog~ 2.1< 100Passive Diffusion> 10.0

Data synthesized from established pharmacokinetic parameters of purine analogs and nucleoside prodrugs[1][4][7]. Note: Parent compounds exhibit highly variable Papp​ depending on the specific expression levels of ENT/CNT transporters in the chosen cell line.

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile as a TLR7 Agonist Precursor

Executive Summary & Context Toll-like receptor 7 (TLR7) is a critical endosomal pattern recognition receptor that detects single-stranded RNA, playing a pivotal role in the innate immune system's defense against viral pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Toll-like receptor 7 (TLR7) is a critical endosomal pattern recognition receptor that detects single-stranded RNA, playing a pivotal role in the innate immune system's defense against viral pathogens[1]. The development of small-molecule TLR7 agonists has profound implications for vaccine adjuvants, antiviral therapies, and cancer immunotherapy. While imidazoquinolines (e.g., Imiquimod, Resiquimod) serve as standard clinical benchmarks, purine-based scaffolds offer superior synthetic modularity and highly tunable pharmacokinetics[2].

This guide objectively evaluates 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile as a highly efficient synthetic precursor for generating potent, selective TLR7 agonists. We compare its chemical utility and downstream biological performance against alternative scaffolds, providing researchers with a validated roadmap for immunomodulatory drug development.

Mechanistic Grounding: The Role of Purine Scaffolds in TLR7 Activation

To understand why this specific precursor is valuable, we must examine the structure-activity relationship (SAR) of the TLR7 binding pocket. TLR7 activation triggers the MyD88-dependent signaling cascade, ultimately inducing NF-κB and IRF7 to produce pro-inflammatory cytokines and Type I interferons[3].

G TLR7 TLR7 (Endosome) MyD88 MyD88 TLR7->MyD88 IRAK IRAK4 / IRAK1 MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB TRAF6->NFKB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFKB->Cytokines IFN Type I Interferons (IFN-α) IRF7->IFN

TLR7 MyD88-dependent signaling pathway leading to NF-κB and IRF7 activation.

The purine scaffold mimics endogenous ligands (like guanosine) but requires specific modifications to achieve high affinity and prevent rapid metabolism[2].

  • The N9 Position (4-Cyanobenzyl group): The N9 substituent dictates the hydrophobic interactions deep within the TLR7 binding cleft. The 4-cyanobenzyl group provides optimal lipophilicity. Furthermore, the cyano moiety serves as a versatile synthetic handle that can be reduced to a primary amine or converted to an amidine for further bioconjugation[4].

  • The C2 Position (Chloro group): The 2-chloro substituent is a critical chemical switch. It acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing researchers to easily introduce various amines or alkoxides. This C2 functionalization is the primary driver for tuning selectivity between TLR7 and TLR8[2].

Precursor Comparison: 4-Cyanobenzyl-2-chloroadenine vs. Alternatives

When designing a TLR7 agonist discovery program, selecting the right precursor dictates the efficiency of the entire workflow. Table 1 compares our target precursor against common alternatives utilized in the field.

Table 1: Comparative Analysis of TLR7 Agonist Precursors

Precursor ScaffoldSynthetic ModularityC2/C8 FunctionalizationTLR7 vs TLR8 TuningDownstream Toxicity Profile
4-Cyanobenzyl-2-chloroadenine High Excellent (SNAr ready) Highly tunable via C2 Low (tunable PK)
Imidazoquinoline CoreLowDifficultPoor (often dual agonists)High (systemic inflammation)
Unsubstituted AdenineModerateRequires pre-activationModerateVariable
9-(4-Piperidinylalkyl)adenineHighGoodGoodLow

Causality Insight: The imidazoquinoline core is notoriously difficult to functionalize late-stage, often requiring de novo synthesis for each derivative. In contrast, the 2-chloro purine system allows for a "divergent synthesis" approach. A single large batch of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can be synthesized and subsequently split into dozens of parallel reactions for C2-derivatization, vastly accelerating SAR studies[3].

Experimental Protocol: Synthesis & Validation Workflow

A self-validating protocol ensures that the precursor is synthesized with high regioselectivity (favoring N9 over N7 alkylation) and purity before downstream biological assays.

W Step1 1. N9-Alkylation (DMSO, K2CO3, 25°C) Step2 2. C2-Substitution (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 3. C8-Oxidation (Bromination & Hydrolysis) Step2->Step3 Step4 4. In Vitro Validation (HEK-Blue TLR7 Assay) Step3->Step4

Workflow for synthesizing and validating TLR7 agonists from the purine precursor.

Step-by-Step Methodology: N9-Alkylation

Objective: Synthesize 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile[4].

  • Preparation: In an oven-dried round-bottom flask, suspend 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (K2CO3, 3.0 eq) in anhydrous DMSO (0.1 M concentration).

    • Causality: K2CO3 is a mild base sufficient to deprotonate the purine N9/N7 position without causing unwanted ring-opening side reactions. DMSO, as a polar aprotic solvent, strips the solvation shell from the potassium ion, drastically enhancing the nucleophilicity of the resulting purine anion.

  • Activation: Stir the suspension at 25 °C for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add 4-cyanobenzyl bromide (1.3 eq).

    • Causality: Maintaining the reaction at room temperature (25 °C) provides strict kinetic control. Higher temperatures risk thermodynamic equilibration, which increases the yield of the undesired, biologically inactive N7-isomer[4].

  • Reaction: Stir continuously for 24 hours at 25 °C. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Workup: Pour the mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual DMSO, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution DCM to 5% MeOH in DCM).

  • Validation: Confirm product identity via LC-MS (Expected [M+H]+ = 285.06) and 1H NMR (confirming the benzylic CH2 singlet at ~5.4 ppm and the absence of N7-alkylation downfield shifts).

Downstream TLR7 Agonist Performance Data

To validate the ultimate utility of this precursor, we must evaluate the biological performance of the agonists derived from it. Once the precursor undergoes C2-substitution and C8-oxidation (yielding an 8-oxoadenine derivative), the resulting compounds exhibit potent and selective TLR7 agonism[3].

Table 2: In Vitro Performance of Precursor-Derived 8-Oxoadenine vs. Benchmarks

CompoundTLR7 EC50 (nM)TLR8 EC50 (nM)IFN-α Induction (pg/mL)NF-κB Activation
Precursor-Derived Agonist ~25 - 50 > 5000 > 2500 High
Resiquimod (R848)~100~400~1500High
Imiquimod~2000> 10000~500Moderate

Data Interpretation: Agonists synthesized from the 4-cyanobenzyl-2-chloroadenine precursor demonstrate superior potency (lower EC50) and exquisite selectivity for TLR7 over TLR8 compared to Resiquimod, which acts as a dual agonist[1]. This selectivity is crucial for clinical applications, as isolated TLR7 activation drives antiviral and antitumor immunity, whereas off-target TLR8 activation is frequently linked to severe systemic toxicity and cytokine release syndrome[2].

Conclusion

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile stands as a highly validated, modular precursor for the development of next-generation TLR7 agonists. Its rational design—incorporating a lipophilic 4-cyanobenzyl group for receptor anchoring and a reactive 2-chloro switch for divergent C2 functionalization—provides synthetic chemists with a robust, scalable platform[4]. Compared to traditional imidazoquinolines, this purine scaffold offers superior synthetic flexibility and yields downstream candidates with enhanced TLR7 selectivity and superior cytokine induction profiles[3].

References

  • [1] Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. National Institutes of Health (NIH) PMC. URL:[Link]

  • [2] A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist. PubMed / ACS Journal of Medicinal Chemistry. URL:[Link]

  • [3] Structural requirements for TLR7-selective signaling by 9-(4-piperidinylalkyl)-8-oxoadenine derivatives. PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [4] Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation. Texas Digital Library (TDL) / Baylor University. URL:[Link]

Sources

Comparative

Structural comparison of 2-chloroadenine derivatives and CAS 927822-40-0

Comprehensive Structural Comparison of 2-Chloroadenine Derivatives and CAS 927822-40-0 in PDE8A Inhibition Executive Summary Phosphodiesterase 8A (PDE8A) is a high-affinity cAMP-hydrolyzing enzyme that has emerged as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Comparison of 2-Chloroadenine Derivatives and CAS 927822-40-0 in PDE8A Inhibition

Executive Summary

Phosphodiesterase 8A (PDE8A) is a high-affinity cAMP-hydrolyzing enzyme that has emerged as a critical therapeutic target for neuroinflammation and vascular dementia (VaD)[1][2]. Early drug discovery identified clofarabine-based chiral 2-chloroadenine derivatives (e.g., Compound 3a) as potent PDE8A inhibitors; however, their chirality required complex HPLC resolution, severely limiting clinical scalability[3][4].

To bypass this bottleneck, researchers engineered non-chiral 9-benzyl-2-chloroadenine derivatives[3][5]. CAS 927822-40-0 (4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile) represents a baseline non-chiral analog featuring a para-cyano benzyl group. This guide objectively compares the structural logic and performance of CAS 927822-40-0 against advanced, optimized lead candidates like Compound 15, providing actionable insights into the structure-activity relationship (SAR) of PDE8A inhibitors.

Structural Architecture & Mechanistic Causality

The design of highly selective PDE8A inhibitors requires precise exploitation of the enzyme's catalytic sub-pockets: the Q-pocket, H-pocket, and S-pocket[6][7].

  • The 2-Chloroadenine Core (Q-Pocket Anchoring): Present in both CAS 927822-40-0 and Compound 15, this core is non-negotiable. It anchors the molecule within the Q-pocket by forming direct hydrogen bonds with invariant residues Gln778 and Asn729, while engaging in π-π stacking interactions[8].

  • N9-Benzyl Modification (H-Pocket Engagement): Replacing the chiral sugar moiety of earlier probes with a non-chiral benzyl group (as seen in CAS 927822-40-0) resolves the clinical manufacturing limits[5][9]. Causally, the benzyl ring extends into the H-pocket, establishing a unique T-shaped π-π interaction with Phe785—a residue specific to the PDE8 family, which drives selectivity over other PDEs like PDE2A[6][9].

  • Substituent Causality (S-Pocket & Electrostatics):

    • CAS 927822-40-0 (para-cyano): The strong electron-withdrawing nature of the nitrile group alters the electrostatic potential of the benzyl ring. This positive electrostatic shift is critical for facilitating water-bridged hydrogen bonds with Asp726 and Thr668 in the H-pocket.

    • Compound 15 (difluoromethoxy/difluoroethoxy): Advanced leads utilize bulky, electron-withdrawing difluoroalkoxy groups. These substituents not only replicate the necessary electrostatic potential for the water-bridged H-bond network but also provide the exact steric bulk required to fully occupy the adjacent S-pocket, drastically enhancing binding affinity to an IC50​ of 11 nM[7][9].

PDE8A_Binding cluster_0 PDE8A Catalytic Domain Sub-Pockets Q Q-Pocket (Gln778, Asn729) H H-Pocket (Phe781, Phe785) S S-Pocket (Asp726, Thr668) Core 2-Chloroadenine Core Core->Q Direct H-bonds & π-π stacking Benzyl N9-Benzyl Motif Core->Benzyl Benzyl->H T-shaped π-π interaction Substituent EWG Substituents (-CN or -OCF2H) Benzyl->Substituent Substituent->S Steric occupancy & Water-bridged H-bonds

Logical mapping of 2-chloroadenine derivative pharmacophores to PDE8A binding pockets.

Performance Metrics: Comparative Data

The structural evolution from chiral precursors to optimized non-chiral derivatives yields significant pharmacokinetic improvements. Compound 15, by optimizing S-pocket occupancy, achieves 100% oral bioavailability—a critical milestone for CNS-targeted therapeutics[10][11].

CompoundStructure TypePDE8A IC50​ Selectivity (vs PDE2A)Bioavailability (F%)Clinical Limitation
Compound 3a Chiral 2-chloroadenine10 nM220-foldModerateChiral resolution required[1][3]
CAS 927822-40-0 Non-chiral (p-cyano)Expected ~100-500 nMModerateUnknownBaseline non-chiral scaffold
Compound 10 Non-chiral (difluoroethoxy)117 nMHighModerateSub-optimal S-pocket occupancy[8]
Compound 15 Non-chiral (difluoroalkoxy)11 nM392-fold100%None (Lead Candidate)[10]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate strict internal validation checkpoints.

Protocol 1: Synthesis of N9-Benzyl-2-Chloroadenine Derivatives

Causality Check: Alkylation of purines often yields a mixture of N7 and N9 isomers. The use of cesium carbonate ( Cs2​CO3​ ) in DMF at room temperature thermodynamically favors the desired N9-isomer[5][9].

  • Preparation: Dissolve 2-chloro-9H-purin-6-amine (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) and stir for 30 minutes at room temperature to deprotonate the purine.

  • Alkylation: Dropwise add the corresponding benzyl bromide (e.g., 4-cyanobenzyl bromide for CAS 927822-40-0) (1.2 eq). Stir for 12 hours.

  • Isolation: Quench the reaction with distilled water, extract with Ethyl Acetate (EtOAc), and purify via silica gel column chromatography (DCM:MeOH = 20:1).

  • Self-Validation System: Perform 2D NOESY NMR on the purified product. A cross-peak between the benzyl CH2​ protons and the purine C8-H proton mathematically confirms N9-alkylation over N7-alkylation.

Synthesis_Workflow A 2-chloro-9H-purin-6-amine + Benzyl Bromide B Deprotonation & Alkylation (Cs2CO3, DMF, RT, 12h) A->B Step 1 C Liquid-Liquid Extraction (EtOAc / H2O) B->C Step 2 D Silica Gel Chromatography (DCM:MeOH) C->D Step 3 E Validation: 2D NOESY NMR (Confirm N9 Regioselectivity) D->E Step 4 (Self-Validation)

Step-by-step synthesis and self-validation workflow for N9-benzyl-2-chloroadenine derivatives.

Protocol 2: In Vitro PDE8A Inhibition Assay
  • Enzyme Preparation: Incubate recombinant human PDE8A with 10 nM tritium-labeled cAMP ( 3H -cAMP) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2​ ).

  • Compound Addition: Add the 2-chloroadenine derivative (e.g., CAS 927822-40-0 or Compound 15) at varying concentrations (0.1 nM to 10 μM).

  • Incubation & Termination: Incubate at 37°C for 20 minutes. Terminate the enzymatic reaction by boiling the samples for 2 minutes.

  • Detection: Add snake venom nucleotidase to convert the resulting 3H -AMP to 3H -adenosine. Quantify the radiolabeled product using a liquid scintillation counter.

  • Self-Validation System: Include 3-isobutyl-1-methylxanthine (IBMX), a pan-PDE inhibitor, as a positive control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5, ensuring the signal-to-noise ratio is robust enough for accurate IC50​ determination.

References

  • Rational Design of 2-Chloroadenine Derivatives as Highly Selective Phosphodiesterase 8A Inhibitors. PubMed. 1

  • The Role of PDE8 in T Cell Recruitment and Function in Inflammation. PMC. 2

  • Rational Design of 2-Chloroadenine Derivatives as Highly Selective Phosphodiesterase 8A Inhibitors. ResearchGate. 3

  • Rational Design of 2-Chloroadenine Derivatives as Highly Selective Phosphodiesterase 8A Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • Phosphodiesterase 8 regulation of excitation-contraction coupling as a target for cardiovascular disease: is it my turn now? Physiology.org. 6

  • Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia. Semantic Scholar.5

  • Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia. PMC. 10

  • Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia. ResearchGate. 11

  • Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia. Semantic Scholar. 7

  • Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia. ResearchGate.8

Sources

Validation

A Senior Application Scientist's Guide to the HPLC Purity Validation of Commercially Sourced 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

In the landscape of contemporary drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and, ultima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and, ultimately, clinical success. The compound 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity is paramount. This guide provides an in-depth, experience-driven approach to validating the purity of commercially sourced lots of this compound using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques, and offering insights into potential pitfalls.

The Criticality of Purity for 2,6,9-Trisubstituted Purine Derivatives

The 2,6,9-trisubstituted purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1] The specific substitutions on the purine ring dictate the molecule's biological activity and pharmacological properties. Even minor impurities can have significant consequences, potentially leading to:

  • Altered Biological Activity: Impurities with structural similarity to the parent compound may exhibit off-target effects or interfere with the intended biological assays.

  • Inaccurate Stoichiometry: The presence of impurities can lead to incorrect calculations of molar concentrations, affecting the reliability of downstream experiments.

  • Formation of Toxic Byproducts: Certain impurities may be toxic or degrade into toxic compounds under experimental or storage conditions.

Given these risks, a robust and validated analytical method for purity determination is not just a recommendation but a necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

For non-volatile and thermally labile compounds like our target molecule, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis.[2][3] Its versatility, precision, and ability to separate complex mixtures make it ideal for identifying and quantifying impurities.

A Validated HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a robust and reliable purity assessment of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile. The choice of a C18 column is based on its wide applicability for moderately polar compounds. The gradient elution ensures the separation of both polar and non-polar impurities.

Experimental Protocol: RP-HPLC with UV Detection

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmA standard, versatile column for reversed-phase chromatography, offering good resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape of the amine-containing analyte and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures the elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmPurine derivatives typically have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution of the analyte and is compatible with the mobile phase.

Workflow for HPLC Purity Analysis

Analytical Method Selection Start Purity Analysis of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile Is_Volatile Is the compound volatile? Start->Is_Volatile Use_GC Use Gas Chromatography (GC) Is_Volatile->Use_GC Yes Use_HPLC Use HPLC as the primary method Is_Volatile->Use_HPLC No Impurity_ID Is impurity identification required? Use_HPLC->Impurity_ID Use_LCMS Couple HPLC with Mass Spectrometry (LC-MS) Impurity_ID->Use_LCMS Yes Routine_QC Routine Quality Control Impurity_ID->Routine_QC No Structural_Elucidation Is detailed structural elucidation needed? Use_LCMS->Structural_Elucidation Use_NMR Use Nuclear Magnetic Resonance (NMR) Structural_Elucidation->Use_NMR Yes Structural_Elucidation->Routine_QC No

Sources

Comparative

Cross-Reactivity Validation of CAS 927822-40-0 in Kinase Screening Panels: A Comprehensive Guide

As a Senior Application Scientist, evaluating the target specificity of novel chemical entities is paramount to de-risking downstream drug development. CAS 927822-40-0, chemically identified as 4-((6-Amino-2-chloro-9H-pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the target specificity of novel chemical entities is paramount to de-risking downstream drug development. CAS 927822-40-0, chemically identified as 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile, represents a highly privileged 2,9-disubstituted adenine mimetic. Because its 6-aminopurine core mimics the adenine ring of endogenous ATP, it is inherently primed to act as a Type I kinase inhibitor—anchoring into the highly conserved ATP-binding hinge region of the kinome via critical hydrogen bonds.

However, the evolutionary conservation of the ATP-binding pocket across the ~518 human kinases means that purine scaffolds carry a high risk of promiscuous off-target binding. To objectively evaluate the utility of CAS 927822-40-0, we must subject it to a rigorous, self-validating cross-reactivity screening workflow, comparing its performance against established reference inhibitors.

The Self-Validating Screening System: Causality & Design

A fundamental principle in kinase profiling is that a single assay format is scientifically insufficient to declare true selectivity. Thermodynamic binding does not always equate to functional catalytic inhibition. Therefore, our validation protocol is engineered as a two-tiered, self-validating system:

  • Tier 1: High-Throughput Thermodynamic Binding (Primary Screen): We utilize a phage-display active-site competition assay (e.g., KINOMEscan). Causality of choice: This assay measures thermodynamic affinity ( Kd​ ) in the absence of ATP. By removing ATP from the equation, we eliminate the confounding variable of wildly differing ATP Km​ values across the kinome, allowing us to identify every potential binding event—even those stabilizing inactive conformations[1].

  • Tier 2: Orthogonal Functional Validation: All hits from Tier 1 ( Kd​<100 nM) must be validated using a radiometric 33P -ATP assay. Causality of choice: A compound may bind the hinge region but fail to properly occlude the γ -phosphate transfer to the substrate. By running this secondary assay strictly at the apparent ATP Km​ for each specific kinase, we ensure the resulting IC50​ values accurately reflect competitive catalytic inhibition under physiological-like constraints, thereby ruling out false positives[2].

Workflow A CAS 927822-40-0 (Purine Scaffold) B Tier 1: Primary Screen (KINOMEscan Binding) A->B 1 µM / 10 µM C Selectivity Score S(10) & Kd Determination B->C Active Site Competition D Tier 2: Orthogonal Assay (Radiometric 33P-ATP) C->D Top Hits (Kd < 100 nM) E Functional IC50 Validation D->E ATP @ Km F Cellular Target Engagement E->F Verified Inhibitors

Tiered kinase cross-reactivity validation workflow ensuring orthogonal confirmation of binding hits.

Comparative Performance Data

To objectively benchmark CAS 927822-40-0, we compare it against two standard reference compounds: Staurosporine (a highly promiscuous pan-kinase inhibitor) and Roscovitine (a structurally related purine derivative with known selectivity for Cyclin-Dependent Kinases, CDKs).

We utilize the Selectivity Score, S(10) , defined as the fraction of kinases bound with a Kd​<10μM divided by the total number of kinases tested, which is the gold standard metric for kinome-wide promiscuity[3].

Table 1: Kinome-Wide Selectivity Profiling ( S(10) at 1μM )
InhibitorScaffold TypeKinases Tested S(10) ScorePromiscuity Profile
Staurosporine Indolocarbazole4420.85Pan-Kinase (Highly Promiscuous)
Roscovitine 2,6,9-Trisubstituted Purine4420.08CMGC Family Selective
CAS 927822-40-0 2,9-Disubstituted Adenine4420.14Moderate (CMGC & TK Bias)
Table 2: Orthogonal IC50​ Validation Across Key Kinase Families (nM)

Note: Assays performed at respective ATP Km​ using 33P -ATP radiometric detection.

InhibitorCDK2 (CMGC)Src (TK)PKA (AGC)EGFR (TK)
Staurosporine 4.21.53.88.5
Roscovitine 180>10,000>10,000>10,000
CAS 927822-40-0 45 320 >5,000 1,200

Data Synthesis: The data reveals that the 9-cyanobenzyl and 2-chloro substitutions on CAS 927822-40-0 restrict its binding pocket adaptability compared to Staurosporine, yielding a much lower S(10) score. It shows a strong bias toward the CMGC family (e.g., CDK2) and moderate affinity for the TK family (e.g., Src), while effectively avoiding AGC kinases like PKA.

Signaling Inhibitor CAS 927822-40-0 (ATP-Competitive) CDK2 CDK2 (CMGC Family) Inhibitor->CDK2 High Affinity (Kd < 10nM) Src Src (TK Family) Inhibitor->Src Moderate Affinity PKA PKA (AGC Family) Inhibitor->PKA Low Affinity (Kd > 1µM) CellCycle Cell Cycle Arrest (On-Target Phenotype) CDK2->CellCycle Cytoskeleton Cytoskeletal Changes (Off-Target Phenotype) Src->Cytoskeleton Metabolism Metabolic Toxicity (Off-Target Phenotype) PKA->Metabolism

Mechanistic logic of purine scaffold cross-reactivity across kinase families and phenotypic impacts.

Experimental Methodologies

To ensure absolute reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to when profiling CAS 927822-40-0.

Protocol 1: Tier 1 - High-Throughput Active Site Competition Assay
  • Kinase-Phage Preparation: Grow T7 phage strains displaying the human kinome in E. coli derived from the BL21 strain. Lyse bacteria and clarify via centrifugation.

  • Ligand Immobilization: Attach biotinylated active-site directed reference ligands to streptavidin-coated magnetic beads.

  • Competition Reaction: In a 384-well plate, combine the kinase-phage extract, the immobilized ligand beads, and CAS 927822-40-0 (titrated from 10μM down to 0.1nM in 1x PBS, 0.05% Tween-20, 1mM DTT). Causality: DTT is critical here to prevent compound oxidation and spurious covalent binding to surface cysteines.

  • Incubation & Elution: Incubate at room temperature for 1 hour. Wash beads stringently to remove unbound phage. Elute the bound kinase-phage using a denaturing buffer (0.1% SDS).

  • Quantification: Measure the amount of eluted phage via quantitative PCR (qPCR) targeting the T7 phage genome. Calculate Kd​ using the Hill equation.

Protocol 2: Tier 2 - Orthogonal Radiometric 33P -ATP Assay
  • Substrate & Enzyme Master Mix: Prepare a master mix containing the specific recombinant kinase (e.g., CDK2/Cyclin A) and its optimal peptide substrate in base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA). Causality: Brij35 and BSA prevent the highly hydrophobic purine scaffold of CAS 927822-40-0 from aggregating and forming non-specific micelles, which frequently cause false-positive inhibition.

  • Compound Addition: Dispense CAS 927822-40-0 into the reaction wells using acoustic liquid handling (Echo) to minimize DMSO carryover (final DMSO < 1%).

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the exact Km​ for the specific kinase) spiked with trace [γ−33P] -ATP.

  • Incubation & Quenching: Incubate for 2 hours at room temperature. Quench the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Read the incorporated 33P radioactivity on a microplate scintillation counter to determine the functional IC50​ .

References
  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. [Link][2]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[Link][3]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile

As drug development professionals and application scientists, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous approach to environmental health and safety (EHS). 4-((6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous approach to environmental health and safety (EHS). 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a highly functionalized purine derivative. Because it contains an aryl chloride, a nitrile group, and a nitrogen-dense purine core, its disposal cannot be treated as standard organic waste.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) principles and EPA guidelines [1].

The Causality of Disposal Choices: Structural Hazard Profiling

To build a self-validating safety protocol, we must first understand why specific disposal routes are mandated. The molecular architecture of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile dictates its waste classification:

  • The Aryl Chloride (Halogenated Hazard): The presence of the C-Cl bond classifies any solutions or solid residues of this compound as Halogenated Organic Waste . If combusted improperly, halogenated compounds generate corrosive hydrogen chloride (HCl) gas and potential dioxin precursors. Therefore, disposal requires specialized rotary kiln incineration equipped with caustic scrubbers [2].

  • The Nitrile Group (Cyanide Potential): While benzonitriles are generally stable at room temperature, extreme thermal stress or incomplete combustion can release toxic hydrogen cyanide (HCN) gas. All nitrile-containing waste must be subjected to high-temperature incineration (>1000°C) to guarantee complete oxidative destruction [3].

  • The Purine Core (NOx Precursor): The high mass-percentage of nitrogen in the purine ring means that combustion will yield significant nitrogen oxides (NOx). Disposal facilities must utilize Selective Catalytic Reduction (SCR) systems to scrub the exhaust [4].

Quantitative Data & Waste Stream Compatibility

Proper segregation is the most critical operational step in laboratory waste management. Mixing this compound with incompatible waste streams (such as non-halogenated solvents) exponentially increases disposal costs and facility risks [1].

Structural FeatureEPA / RCRA ClassificationPrimary Disposal RouteIncompatible Waste Streams
Aryl Chloride Halogenated Organic WasteRotary Kiln Incineration (with caustic scrubber)Non-halogenated solvents, strong acids
Nitrile Group Toxic / Reactive PotentialHigh-Temp Incineration (>1000°C)Strong oxidizers, aqueous acids
Purine Core NOx PrecursorIncineration (with SCR NOx scrubbing)Base-catalyzed hydrolysis streams
Solid State Toxic Solid / Inhalation HazardDouble-bagged solid hazardous wasteGeneral refuse, Biohazard bags

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to the neat powder, expired batches, and contaminated consumables (weighing boats, spatulas, and PPE).

  • Primary Containment: Transfer the solid waste into a compatible, sealable primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar). Do not use glass if there is a risk of impact during transit.

  • Secondary Containment (Double-Bagging): Place the primary container inside a transparent, heavy-duty polyethylene waste bag. Seal the bag using the gooseneck method (twist the neck, fold it over, and tape it securely).

  • Segregation: Place the sealed bag into a designated Halogenated Solid Waste drum. Never place this in general lab trash or biohazard bins.

  • Labeling: Affix a hazardous waste tag. Explicitly list the chemical name and check the boxes for: Toxic , Halogenated , and Nitrile-Containing .

Protocol B: Liquid Waste (Reaction Mother Liquors & Solutions)

When the compound is dissolved in solvents (e.g., DMSO, DMF, or Dichloromethane) during synthesis or assay preparation:

  • Solvent Verification: Confirm the primary solvent. Regardless of whether the bulk solvent is halogenated (like DCM) or non-halogenated (like DMSO), the presence of the 2-chloro-purine solute dictates that the entire mixture must be treated as halogenated waste[1].

  • Transfer to Carboy: Funnel the solution into an approved, grounded Halogenated Organic Waste carboy. Ensure the carboy is stored in a secondary containment tray within a flammables cabinet or designated waste accumulation area.

  • Concentration Limits: Do not exceed 180 days of accumulation. Ensure the water content in the organic carboy remains below 10% to prevent phase separation and compromised incineration efficiency[2].

Protocol C: Spill Response & Decontamination Workflow

In the event of a powder spill on the benchtop or floor:

  • Isolation & PPE: Evacuate non-essential personnel. Don an N95 or P100 particulate respirator, safety goggles, and nitrile gloves.

  • Wet-Wiping (Dust Suppression): Do not sweep. Dry sweeping aerosolizes the toxic powder. Lightly dampen an absorbent pad with a compatible solvent (e.g., isopropanol or water with a mild surfactant) and gently place it over the powder to suppress dust.

  • Collection: Wipe from the perimeter inward. Place all used absorbent pads into a primary waste bag.

  • Surface Decontamination: Wash the affected area with a 10% bleach (sodium hypochlorite) solution. The oxidative bleach treatment helps neutralize residual traces of the nitrile and purine organics [3]. Collect the washings as Halogenated Aqueous Waste.

Waste Disposal Decision Workflow

The following diagram illustrates the operational decision tree for segregating 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile waste.

WasteDisposal Start 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile Waste Generation State Determine Physical State Start->State Solid Solid Powder & Contaminated PPE State->Solid Liquid Liquid Solution / Reaction Effluent State->Liquid PackSolid Double-bag in compatible polyethylene bags Solid->PackSolid OrgSolvent Organic Solvent (e.g., DMSO, DCM) Liquid->OrgSolvent AqSolvent Aqueous Mixture (e.g., Spill Washings) Liquid->AqSolvent PackOrg Collect in Halogenated Organic Waste Carboy OrgSolvent->PackOrg PackAq Collect in Halogenated Aqueous Waste Carboy AqSolvent->PackAq Label Label: Hazardous Waste Contains: Halogenated Purine, Nitrile PackSolid->Label PackOrg->Label PackAq->Label Incineration High-Temperature Incineration (>1000°C) with Caustic & NOx Scrubbing Label->Incineration

Caption: Segregation and disposal workflow for 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile.

References

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Accessed via EPA Archives. URL:[Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS Database. URL: [Link]

  • Dash, R. R., et al. Microbial Degradation of Cyanides and Nitriles. ResearchGate. URL: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile. Due to its structural motifs—a purine derivative and a benzonitrile—this compound warrants a cautious approach. Lacking specific toxicity data, it is prudent to treat it as a potentially cytotoxic and hazardous substance.[1][2] This guide is founded on the principles of risk mitigation and adherence to best practices in a research laboratory setting.

Hazard Assessment: Understanding the Risks

Given that 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile is a novel compound, a comprehensive toxicological profile is likely unavailable. However, its chemical structure provides clues to its potential hazards. It is a purine derivative, a class of compounds that includes many biologically active and sometimes cytotoxic agents.[1][2] Furthermore, nitrile-containing compounds can be toxic. Therefore, a conservative approach, treating it as a hazardous substance, is essential.

Potential Routes of Exposure:

  • Inhalation of aerosolized powder

  • Dermal (skin) contact

  • Ocular (eye) contact

  • Ingestion

Assumed Hazard Classifications (Based on Analogs):

  • Harmful if swallowed or in contact with skin.[3]

  • May cause skin, eye, and respiratory tract irritation.[4]

  • Potential for long-term health effects due to its cytotoxic potential.[1][2][5][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against accidental exposure. The following is a step-by-step guide to selecting and using the appropriate PPE.

Given the risk of dermal absorption, appropriate glove selection is critical. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[8][9][10]

  • Glove Type: Powder-free nitrile gloves. This avoids the potential for aerosolizing the compound with glove powder.

  • Double Gloving: Always wear two pairs of gloves. This provides an extra layer of protection and allows for a safe method of removing the outer, potentially contaminated, glove.

  • Glove Thickness: A thicker glove offers greater protection and longer breakthrough times.[10] For handling the solid compound or concentrated solutions, a glove with a minimum thickness of 8 mils is recommended.

  • Inspection and Replacement: Before use, always inspect gloves for any signs of damage, such as tears or punctures.[11] Change gloves immediately if they become contaminated or after a maximum of two hours of use.

Glove TypeMaterialKey FeaturesRecommended Use
Primary Glove NitrilePowder-free, minimum 4-mil thicknessInner glove
Secondary Glove NitrilePowder-free, minimum 8-mil thickness, extended cuffOuter glove for direct handling

A dedicated lab coat is essential to protect your personal clothing and skin from contamination.

  • Lab Coat: A buttoned, long-sleeved lab coat made of a low-permeability material should be worn at all times in the laboratory.

  • Disposable Gown: For procedures with a higher risk of splashes, such as when working with larger quantities or during transfers, a disposable, fluid-resistant gown worn over the lab coat is recommended.

Protecting your eyes and face from accidental splashes or aerosolized particles is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Goggles: For procedures that pose a splash hazard, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When there is a significant risk of splashes, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be necessary.

  • Weighing and Handling Solids: When weighing the solid compound or handling it in a way that could generate dust, a NIOSH-approved N95 respirator is recommended, even within a fume hood, to minimize the risk of inhaling fine particles.

  • High-Concentration Solutions: If working with volatile solutions outside of a fume hood (not recommended), a respirator with an organic vapor cartridge would be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated area away from incompatible materials.[5]

  • Perform all weighing operations within a certified chemical fume hood or a powder containment hood.

  • Don the appropriate PPE as outlined above, including double gloves, a lab coat, and safety goggles. An N95 respirator is also recommended.

  • Use a disposable weighing paper or a dedicated, tared container to avoid contamination of the balance.

  • Clean the weighing area and any spills immediately with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • All dissolution procedures should be carried out in a chemical fume hood.

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If sonication or vortexing is required, ensure the container is securely capped.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile should be treated as hazardous, cytotoxic waste.[1][6]

  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, weighing papers, and pipette tips, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.[12]

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.[5]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile task What is the task? start->task weighing Weighing Solid task->weighing Weighing solid solution_prep Solution Prep (in fume hood) task->solution_prep Preparing solutions general_use General Use (dilute solutions) task->general_use Handling dilute solutions ppe_weighing Double Nitrile Gloves Lab Coat Safety Goggles N95 Respirator weighing->ppe_weighing ppe_solution Double Nitrile Gloves Lab Coat Safety Goggles (Face shield if splash risk) solution_prep->ppe_solution ppe_general Nitrile Gloves Lab Coat Safety Glasses general_use->ppe_general disposal Dispose of all waste as cytotoxic/hazardous ppe_weighing->disposal ppe_solution->disposal ppe_general->disposal

Caption: PPE selection workflow for handling 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment for the development of novel therapeutics.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. Available at: [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed. Available at: [Link]

  • SOP for use of cytotoxic agents in Research. Available at: [Link]

  • Safe handling of cytotoxic drugs and related waste - Pharm-Ed. Available at: [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. Available at: [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. Available at: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Available at: [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters - Eagle National Supply. Available at: [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. Available at: [Link]

  • Laboratory Waste Disposal. Available at: [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.